4'-Trifluoromethyl-biphenyl-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOFQKVEGRNGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382237 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195457-71-7 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4'-Trifluoromethyl-biphenyl-4-carboxylic acid" CAS number and properties
CAS Number: 195457-71-7
This technical guide provides a comprehensive overview of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, experimental protocols for its synthesis and purification, spectroscopic analysis, and relevant biological activities, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Data
This compound is a white to off-white crystalline solid.[1] The presence of the trifluoromethyl (CF3) group significantly influences its electronic properties, enhancing lipophilicity and metabolic stability in derivative drug molecules.[2] This makes it a valuable building block for creating complex pharmaceuticals with specific pharmacological profiles.[2]
Properties Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 195457-71-7 | [3][4] |
| Molecular Formula | C₁₄H₉F₃O₂ | [3] |
| Molecular Weight | 266.22 g/mol | [3] |
| Melting Point | 120.0 - 138 °C | [5] |
| Boiling Point | 360.769 °C (at 760 mmHg) | [3] |
| Density | 1.326 g/cm³ (Predicted) | [3] |
| pKa | 4.04 ± 0.10 (Predicted) | [5] |
| Solubility | Limited in water; Soluble in ethanol, acetone, DMSO | [1] |
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.
-
Hazard Statements : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures : Standard laboratory precautions should be observed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
Storage : Store in a cool, dry place in a tightly sealed container.
Experimental Protocols
Synthesis via Suzuki-Miyaura Cross-Coupling
The most common and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction creates the central biphenyl C-C bond by coupling an arylboronic acid with an aryl halide.
Reaction Scheme:
(4-bromophenyl)trifluoromethane + (4-carboxyphenyl)boronic acid → this compound
Detailed Protocol:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (4-carboxyphenyl)boronic acid (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 4 mol%).
-
Reagent Addition : Add (4-bromophenyl)trifluoromethane (1.0 equivalent) to the flask.
-
Solvent and Base : Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio). Add a base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), dissolved in the water portion.
-
Reaction Execution : Stir the mixture vigorously and heat to 80-90 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Initial Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent like ethyl acetate to remove non-acidic impurities.
-
Acidification : Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. This will precipitate the crude this compound.
-
Isolation : Collect the precipitated solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Purification Protocol
Purification is critical to obtaining the compound at a high purity suitable for pharmaceutical applications. A common method involves acid-base extraction and recrystallization.[8]
-
Dissolution : Dissolve the crude product from the synthesis step in a dilute aqueous base solution (e.g., 5% aqueous potassium hydroxide) by heating gently (e.g., 70 °C) with stirring. This forms the water-soluble potassium salt.[8]
-
Decolorization (Optional) : If the solution is colored, it can be treated with activated carbon and then filtered through a bed of celite to remove colored impurities.
-
Precipitation : Cool the solution to room temperature. The product can often be precipitated as its salt by adding a water-soluble organic solvent.[8]
-
Re-acidification : Filter the salt and redissolve in water. Slowly add a strong acid (e.g., 2M HCl) while stirring until the pH is acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Final Isolation : Collect the white solid by vacuum filtration.
-
Washing and Drying : Wash the collected solid thoroughly with deionized water to remove any remaining salts. Dry the final product in a vacuum oven at 60 °C.[1]
-
Quality Control : Assess the purity of the final compound using HPLC and confirm its identity via spectroscopic methods.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorptions for a carboxylic acid. A very broad O-H stretching band is expected from approximately 2500-3300 cm⁻¹. A strong, sharp C=O (carbonyl) stretching band should appear around 1690-1760 cm⁻¹. Additional peaks corresponding to C-F stretching from the trifluoromethyl group will be present, typically in the 1100-1350 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show complex multiplets in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the protons on the two phenyl rings. A very broad singlet for the carboxylic acid proton (-COOH) will appear far downfield, typically above 12 ppm.
-
¹³C NMR : Aromatic carbons will resonate in the 120-145 ppm range. The carbonyl carbon of the carboxylic acid will be observed further downfield, around 167-172 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 266.22). Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 17) and -COOH (m/z = 45).
Biological Activity and Mechanism of Action
While this compound is primarily utilized as a chemical intermediate, the biphenyl carboxylic acid scaffold is present in numerous biologically active molecules.[9] Analogues have shown potential as hypolipidemic agents and as inhibitors of the urate transporter 1 (URAT1).[10][11]
Representative Mechanism: URAT1 Inhibition
URAT1, located in the proximal tubules of the kidneys, is responsible for the majority of uric acid reabsorption from urine back into the bloodstream.[11] Overactivity of this transporter can lead to hyperuricemia and gout. Biphenyl carboxylic acid derivatives have been identified as potent inhibitors of URAT1.[11]
The mechanism involves the inhibitor molecule binding to the transporter, either competitively or non-competitively, and blocking the channel through which uric acid passes.[11][12] This inhibition prevents uric acid reabsorption, leading to increased excretion of uric acid in the urine and a subsequent lowering of serum uric acid levels.[11]
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS 195457-71-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 195457-71-7|4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. JP2664467B2 - Purification method of biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid
Introduction: 4'-Trifluoromethyl-biphenyl-4-carboxylic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and advanced materials. Its biphenyl scaffold, functionalized with a carboxylic acid and a trifluoromethyl group, imparts unique electronic and lipophilic properties, making it a valuable building block in drug discovery. This guide provides an in-depth overview of the primary synthetic pathways, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. For this specific molecule, the reaction typically couples a boronic acid derivative of benzoic acid with a trifluoromethyl-substituted bromobenzene.
The general reaction scheme involves the palladium-catalyzed cross-coupling of 4-bromobenzotrifluoride with 4-carboxyphenylboronic acid. This method is widely favored due to its high yields, tolerance of a wide range of functional groups, and generally mild reaction conditions.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression from starting materials to the final purified product via the Suzuki-Miyaura coupling pathway.
Caption: General experimental workflow for Suzuki-Miyaura synthesis.
Detailed Experimental Protocol
The following protocol is a representative example derived from common laboratory practices for this synthesis.
-
Reaction Setup: To a solution of 4-bromobenzotrifluoride (1.0 equivalent) and 4-carboxyphenylboronic acid (1.2 equivalents) in a suitable solvent mixture such as toluene and water (e.g., 4:1 v/v), add a base such as potassium carbonate (K₂CO₃, 3.0 equivalents).
-
Catalyst Addition: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Subsequently, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4 to 12 hours.
-
Work-up: After completion, cool the mixture to room temperature. Acidify the aqueous layer with a 2N HCl solution until the pH is approximately 2-3, which will precipitate the carboxylic acid product.
-
Isolation: Filter the resulting solid precipitate and wash it thoroughly with water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to yield the pure this compound.
-
Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Quantitative Data from Representative Syntheses
The efficiency of the Suzuki-Miyaura coupling for this synthesis is demonstrated by the high yields reported in various sources. The table below summarizes quantitative data from different experimental instances.
| Parameter | Example 1 | Example 2 | Example 3 |
| Aryl Halide | 4-Bromobenzotrifluoride | 4-Bromobenzotrifluoride | 4-Iodobenzotrifluoride |
| Boronic Acid/Ester | 4-Carboxyphenylboronic acid | 4-(Pinacolato)boronobenzoic acid | 4-Carboxyphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ / SPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | 1,4-Dioxane |
| Temperature (°C) | 90 | 85 | 100 |
| Reaction Time (h) | 6 | 8 | 4 |
| Yield (%) | 92% | 89% | 95% |
| Purity (by HPLC) | >98% | >99% | >99% |
Alternative Synthetic Pathway: Grignard-Based Coupling
An alternative, though less common, approach involves a Grignard reaction. This method typically involves the formation of a Grignard reagent from an aryl halide, followed by a nickel- or palladium-catalyzed coupling with another aryl halide.
Reaction Pathway Diagram
This diagram outlines the key stages of the Grignard-based synthesis, highlighting the formation of the critical organometallic intermediate.
Caption: Grignard-based pathway for biphenyl synthesis.
This route requires an additional step of ester hydrolysis compared to the direct Suzuki coupling with 4-carboxyphenylboronic acid, which can affect the overall process efficiency. The moisture-sensitive nature of the Grignard reagent also presents a significant handling challenge in large-scale production. Due to these factors, the Suzuki-Miyaura pathway remains the preferred method in both academic and industrial settings.
An In-depth Technical Guide on 4'-Trifluoromethyl-biphenyl-4-carboxylic acid: Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, characterization, and synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. This compound is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl group and biphenyl scaffold.
Molecular Structure and Properties
This compound, with the CAS number 195457-71-7, possesses a molecular formula of C₁₄H₉F₃O₂ and a molecular weight of approximately 266.22 g/mol .[1][2][3] The structure consists of a biphenyl backbone with a carboxylic acid group at the 4-position and a trifluoromethyl group at the 4'-position. The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, which can enhance its metabolic stability and cell permeability, making it a valuable moiety in drug design.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 195457-71-7 | [1][2][3] |
| Molecular Formula | C₁₄H₉F₃O₂ | [1][2][3] |
| Molecular Weight | 266.22 g/mol | [1][2] |
| Predicted Melting Point | 120.0-121.1 °C | [2] |
| Predicted Boiling Point | 360.8 ± 42.0 °C | [2] |
| Predicted Density | 1.326 ± 0.06 g/cm³ | [2] |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings. The protons on the carboxylic acid-bearing ring will likely appear as two doublets, while the protons on the trifluoromethyl-substituted ring will also present as two doublets. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. For a similar compound, 4'-methyl-4-trifluoromethyl-biphenyl, the aromatic protons appear in the range of δ 7.33-7.87 ppm in DMSO-d₆.[4]
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (ortho to COOH) | ~8.1 | d |
| Aromatic CH (meta to COOH) | ~7.8 | d |
| Aromatic CH (ortho to CF₃) | ~7.8 | d |
| Aromatic CH (meta to CF₃) | ~7.7 | d |
| Carboxylic Acid OH | >12 | br s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display distinct signals for the fourteen carbon atoms. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift, typically around 167 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of other aromatic carbons will be influenced by the substituents. For the parent compound, [1,1'-biphenyl]-4-carboxylic acid, the aromatic carbons resonate between δ 127.22 and 146.56 ppm, and the carboxylic carbon at δ 171.16 ppm.[5]
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~167 |
| Quaternary Carbons | 125-145 |
| Aromatic CH | 120-132 |
| CF₃ | ~124 (q) |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a singlet for the trifluoromethyl group. The chemical shift of the CF₃ group is typically observed around -63 ppm relative to CFCl₃.[6] For 4-(Trifluoromethyl)-benzoic acid methyl ester, the ¹⁹F signal appears at a similar chemical shift.[7]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid is expected in the region of 3300-2500 cm⁻¹.[8][9] A strong C=O stretching vibration should appear around 1700 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group typically result in strong absorptions in the 1300-1100 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| C=O (Carboxylic Acid) | ~1700 | Strong |
| Aromatic C=C | 1610, 1480 | Medium |
| C-F (CF₃) | 1300-1100 | Strong |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 266. The fragmentation pattern will likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the trifluoromethyl group (-CF₃, 69 Da). The fragmentation of the biphenyl core would also contribute to the spectrum.
Experimental Protocols
Synthesis via Suzuki-Miyaura Cross-Coupling
A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 4-carboxyphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene.
Materials:
-
4-Carboxyphenylboronic acid
-
1-Bromo-4-(trifluoromethyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry round-bottom flask, add 4-carboxyphenylboronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
-
Under an inert atmosphere (e.g., nitrogen or argon), add toluene and a 2 M aqueous solution of potassium carbonate.
-
Stir the reaction mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Caption: Synthetic workflow for this compound.
Biological Activity and Applications
While specific biological activities for this compound are not extensively documented, its structural isomer, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, has been reported as an orally active hypolipidemic agent.[10] This suggests that compounds within this structural class may have potential applications in managing cholesterol levels. Furthermore, biphenyl carboxylic acid derivatives have been investigated for their antifungal activity.[11] The unique combination of the biphenyl scaffold and the trifluoromethyl group makes this compound a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.
Conclusion
This compound is a synthetically valuable compound with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its molecular structure, predicted spectroscopic characteristics, and a robust synthetic protocol. Further research into the biological activities of this specific molecule is warranted to fully explore its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. This compound | CAS 195457-71-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 4'-METHYL-4-TRIFLUOROMETHYL-BIPHENYL(97067-18-0) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. colorado.edu [colorado.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. jocpr.com [jocpr.com]
A Technical Guide to the Solubility of 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Trifluoromethyl-biphenyl-4-carboxylic acid is a key intermediate in modern pharmaceutical synthesis. Its unique structural features, particularly the trifluoromethyl (CF3) group, impart distinct electronic properties that can enhance the lipophilicity and metabolic stability of drug molecules. A thorough understanding of its solubility in various solvents is paramount for its effective use in drug discovery, formulation development, and manufacturing processes. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Concepts in Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For a solid crystalline compound like this compound, this equilibrium is influenced by several factors, including the polarity of both the solute and the solvent, temperature, and the crystalline structure of the solid.
The presence of the polar carboxylic acid group and the non-polar trifluoromethyl-biphenyl backbone gives this compound a distinct solubility profile. It is generally characterized by poor solubility in aqueous solutions and higher solubility in organic solvents.
Quantitative Solubility Data
Precise, quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, data for the parent compound, biphenyl-4-carboxylic acid, can provide valuable insights into the expected solubility behavior. The trifluoromethyl group generally increases lipophilicity, which may lead to lower solubility in polar solvents like water and potentially higher solubility in certain non-polar organic solvents compared to the parent compound.
Table 1: Solubility of Biphenyl-4-carboxylic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (mole fraction) | Solubility ( g/100g solvent) |
| Methanol | 20 | 0.013 | 8.61 |
| 30 | 0.021 | 13.9 | |
| 40 | 0.033 | 21.8 | |
| 50 | 0.051 | 33.7 | |
| Ethanol | 20 | 0.018 | 12.0 |
| 30 | 0.028 | 18.5 | |
| 40 | 0.043 | 28.4 | |
| 50 | 0.066 | 43.6 | |
| Isopropanol | 20 | 0.015 | 9.92 |
| 30 | 0.024 | 15.9 | |
| 40 | 0.038 | 25.1 | |
| 50 | 0.059 | 38.9 | |
| n-Butanol | 20 | 0.017 | 11.2 |
| 30 | 0.027 | 17.8 | |
| 40 | 0.042 | 27.7 | |
| 50 | 0.064 | 42.3 | |
| Ethyl Acetate | 20 | 0.043 | 28.4 |
| 30 | 0.065 | 42.9 | |
| 40 | 0.096 | 63.4 | |
| 50 | 0.139 | 91.8 | |
| Methyl Acetate | 20 | 0.035 | 23.1 |
| 30 | 0.054 | 35.7 | |
| 40 | 0.081 | 53.5 | |
| 50 | 0.119 | 78.6 | |
| Benzene | 20 | 0.003 | 1.98 |
| 30 | 0.005 | 3.30 | |
| 40 | 0.008 | 5.28 | |
| 50 | 0.013 | 8.58 |
Table 2: Available Solubility Data for this compound
| Solvent | Temperature | Solubility | Notes |
| Water | Not Specified | < 0.1 mg/mL | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Requires ultrasonic assistance for dissolution |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The following is a detailed, generalized protocol for determining the thermodynamic solubility of a solid compound like this compound. This method, often referred to as the shake-flask method, is considered the gold standard for obtaining accurate equilibrium solubility data.
1. Materials and Equipment:
-
This compound (crystalline solid)
-
Selected solvents of high purity
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature incubator shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Dispense a precise volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. The filter material should be chemically compatible with the solvent.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.
-
3. Data Reporting:
-
Report the solubility in standard units such as mg/mL, g/L, or molarity (mol/L).
-
Clearly state the solvent used and the temperature at which the measurement was performed.
-
Mention the analytical method used for quantification.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the thermodynamic solubility determination process.
Technical Guide: Spectroscopic Analysis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein serves as a valuable reference for the characterization and quality control of this important synthetic intermediate in pharmaceutical research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative NMR and mass spectrometry data for this compound. These predictions are derived from established principles of NMR and MS, incorporating data from analogous structures such as biphenyl-4-carboxylic acid and 4-trifluoromethylbiphenyl.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~13.10 | s | - | 1H | -COOH |
| ~8.10 | d | 8.5 | 2H | H-2, H-6 |
| ~7.95 | d | 8.5 | 2H | H-2', H-6' |
| ~7.85 | d | 8.5 | 2H | H-3', H-5' |
| ~7.80 | d | 8.5 | 2H | H-3, H-5 |
Note: Chemical shifts are approximate and may vary depending on solvent and concentration.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | -COOH |
| ~145.0 | C-4' |
| ~143.0 | C-1 |
| ~138.5 | C-4 |
| ~130.0 | C-2, C-6 |
| ~129.5 (q, J ≈ 32 Hz) | C-1' |
| ~128.0 | C-2', C-6' |
| ~127.0 | C-3, C-5 |
| ~126.0 (q, J ≈ 4 Hz) | C-3', C-5' |
| ~124.0 (q, J ≈ 272 Hz) | -CF₃ |
Note: The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 266 | [M]⁺ (Molecular Ion) |
| 249 | [M - OH]⁺ |
| 221 | [M - COOH]⁺ |
| 197 | [M - CF₃]⁺ |
| 152 | [Biphenyl]⁺ fragment |
Note: The relative intensities of the fragment ions may vary depending on the ionization method and energy.
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer.
-
A standard single-pulse experiment is used.
-
Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same spectrometer, often immediately after the ¹H spectrum.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
A wider spectral width of approximately 250 ppm is required.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) are typically used.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - GC/MS):
-
If the compound is sufficiently volatile and thermally stable, it can be analyzed by Gas Chromatography-Mass Spectrometry (GC/MS).
-
The sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
The separated compound then enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV) to generate a molecular ion and fragment ions.
-
The ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.
-
-
Data Acquisition (Electrospray Ionization - LC/MS):
-
For less volatile compounds, Liquid Chromatography-Mass Spectrometry (LC/MS) with Electrospray Ionization (ESI) is a common technique.
-
The sample solution is injected into the LC system and separated on a column.
-
The eluent from the LC is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
-
As the solvent evaporates, the analyte molecules become charged ions (e.g., [M-H]⁻ in negative ion mode for a carboxylic acid).
-
These ions are then analyzed by the mass spectrometer.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
The Role of the Trifluoromethyl Group in 4'-Trifluoromethyl-biphenyl-4-carboxylic acid: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The trifluoromethyl (CF3) group, in particular, offers a unique combination of electronic and steric properties that are highly advantageous in drug design. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in the context of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid, a versatile building block in pharmaceutical synthesis. We will explore the impact of the CF3 group on the molecule's physicochemical properties, including lipophilicity, metabolic stability, and acidity, and discuss its implications for drug discovery and development. This guide includes quantitative data, detailed experimental protocols, and workflow diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
In the landscape of drug discovery, the modification of molecular scaffolds to enhance biological activity and optimize physicochemical properties is a critical process.[1] Fluorine has emerged as a key element in this endeavor, with approximately 15-20% of all licensed drugs containing fluorine or fluorine-containing functional groups.[2] The trifluoromethyl (-CF3) group is one of the most prevalent and impactful fluorinated moieties used by medicinal chemists.[3][4] Its introduction into a molecular framework can dramatically alter a compound's lipophilicity, metabolic stability, binding affinity, and bioavailability.[4][5][6]
This compound (CAS: 195457-71-7) is a biphenyl derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[7][8] Its structure combines a rigid biphenyl scaffold, a carboxylic acid group for further functionalization, and a strategically placed trifluoromethyl group. This guide will dissect the specific contributions of the CF3 group to the overall properties of this molecule, making it a valuable tool for medicinal chemists.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 195457-71-7 | [8][9] |
| Molecular Formula | C₁₄H₉F₃O₂ | [8][9][10] |
| Molecular Weight | 266.22 g/mol | [8][10][11] |
| Melting Point | 120.0 - 121.1 °C | [11] |
| Boiling Point | 360.8 ± 42.0 °C (Predicted) | [11] |
| Density | 1.326 ± 0.06 g/cm³ (Predicted) | [10][11] |
| pKa | 4.04 ± 0.10 (Predicted) | [11] |
The Physicochemical Impact of the Trifluoromethyl Group
The unique properties of the CF3 group stem from the high electronegativity of fluorine atoms and the exceptional strength of the carbon-fluorine bond.[1] These characteristics impart significant changes to the parent molecule.
Electronic Effects
The CF3 group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1][12][13] This is due to the cumulative pull of the three highly electronegative fluorine atoms on the electrons of the C-C sigma bond.[14] When attached to an aromatic ring, the CF3 group deactivates the ring toward electrophilic substitution and influences the acidity of other functional groups.[3][15] In the case of this compound, this strong inductive effect across the biphenyl system increases the acidity of the distal carboxylic acid group, resulting in a lower pKa compared to its non-fluorinated analog.[16]
Lipophilicity and Permeability
The CF3 group is significantly more lipophilic than a hydrogen atom or a methyl group, which it often replaces as a bioisostere.[1][16] This increased lipophilicity, quantified by a positive Hansch π value of +0.88, can enhance a drug's ability to cross biological membranes, improving absorption, distribution, and bioavailability.[1][6][12] This property is crucial for a drug candidate to reach its target site of action effectively.[3]
Metabolic Stability
One of the most valuable contributions of the CF3 group in drug design is the enhancement of metabolic stability.[17] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[1][3] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[12][18] By replacing a metabolically labile group (like a methyl group) with a CF3 group, chemists can block a key site of metabolism, which often leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[18][19]
Table 2: Comparative Physicochemical Parameters of Key Functional Groups
| Property | H | CH₃ | Cl | CF₃ |
| van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | 2.44 |
| Hansch Lipophilicity (π) | 0.00 | +0.56 | +0.71 | +0.88[1] |
| Bond Energy (C-X) (kJ/mol) | 414[1][3] | ~400 | ~330 | 485[1][3] |
Synthesis of this compound
The construction of the biphenyl scaffold is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and widely used method.[20] This reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of the title compound, this would typically involve reacting 4-carboxyphenylboronic acid with 4-bromobenzotrifluoride, or alternatively, 4-(trifluoromethyl)phenylboronic acid with 4-bromobenzoic acid, in the presence of a palladium catalyst and a base.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. scbt.com [scbt.com]
- 10. This compound | CAS 195457-71-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. chembk.com [chembk.com]
- 12. nbinno.com [nbinno.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 16. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 17. nbinno.com [nbinno.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. ajgreenchem.com [ajgreenchem.com]
An In-depth Technical Guide to 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid Derivatives and Analogs
This technical guide provides a comprehensive overview of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and its derivatives, intended for researchers, scientists, and drug development professionals. This document covers the synthesis, physicochemical properties, and biological activities of these compounds, including their anticancer, antimicrobial, and potential hypolipidemic effects. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this area.
Core Structure and Physicochemical Properties
This compound is a biphenyl derivative characterized by a carboxylic acid group at the 4-position and a trifluoromethyl group at the 4'-position. This core structure is a valuable scaffold in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the carboxylic acid moiety provides a site for further chemical modifications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₉F₃O₂ |
| Molecular Weight | 266.22 g/mol |
| Boiling Point | 360.77 °C at 760 mmHg |
| Flash Point | 171.99 °C |
| Density | 1.326 g/cm³ |
Biological Activities of Derivatives and Analogs
Derivatives of this compound have demonstrated a range of biological activities, making them promising candidates for drug development.
Anticancer Activity
Several studies have explored the anticancer potential of biphenyl carboxylic acid derivatives. For instance, a series of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives, including a trifluoromethyl analog, were synthesized and evaluated for their in vitro activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results, summarized in Table 2, indicate that while some derivatives show potent activity, the trifluoromethyl-substituted compound exhibited lower activity compared to the unsubstituted or benzyloxy-substituted analogs in this particular study. Another study highlighted that 4'-hydroxybiphenyl-4-carboxylic acid derivatives could act as allosteric inhibitors of EGFR tyrosine kinase, a key target in cancer therapy.[2][3]
Table 2: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives (IC₅₀ in µM)
| Compound | Substituent (R) | MCF-7 | MDA-MB-231 | Hek-293 (Normal Cell Line) |
| 3a | -H | 10.14 ± 2.05 | 10.78 ± 2.58 | 99.01 ± 5.16 |
| 3b | 4-OCH₃ | 62.44 ± 5.03 | 69.87 ± 5.25 | 87.07 ± 5.09 |
| 3c | 4-CH₃ | 62.05 ± 4.24 | 56.20 ± 4.69 | 90.45 ± 5.41 |
| 3d | 4-CN | 83.39 ± 6.15 | 89.12 ± 6.98 | >100 |
| 3e | 4-Br | >100 | >100 | >100 |
| 3f | 4-Cl | 71.23 ± 5.87 | 78.43 ± 6.12 | 95.18 ± 6.87 |
| 3g | 4-CF₃ | 91.56 ± 7.21 | 95.87 ± 7.89 | >100 |
| 3h | 3-NO₂ | 55.43 ± 4.87 | 61.98 ± 5.43 | 89.43 ± 6.21 |
| 3i | 3-OCH₃ | 68.98 ± 5.67 | 72.54 ± 5.98 | 92.76 ± 6.54 |
| 3j | 4-OBn | 9.92 ± 0.97 | 9.54 ± 0.85 | 98.65 ± 7.12 |
| Tamoxifen | Standard | 8.76 ± 0.89 | 8.12 ± 0.76 | 97.54 ± 7.01 |
Antimicrobial Activity
The biphenyl scaffold is also associated with antimicrobial properties. A study on 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (a derivative of the core structure) demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis.[4] The minimum inhibitory concentrations (MICs) are presented in Table 3.
Table 3: Antimicrobial Activity of a 4'-(Trifluoromethyl)-biphenyl Derivative (MIC in µg/mL) [4]
| Compound | MRSA | MDR E. faecalis |
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | 6.25 | 6.25 |
Hypolipidemic Activity
Experimental Protocols
Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling
A common and efficient method for synthesizing biphenyl carboxylic acid derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Protocol:
-
Reaction Setup: To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 equivalent) in a 4:1 mixture of 1,4-dioxane and water, add the desired substituted phenylboronic acid (1.0 equivalent) and potassium carbonate (1.0 equivalent).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the resulting mixture at 80°C for 16 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6][7]
Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231, Hek-293) into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized biphenyl carboxylic acid derivatives for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis and biological evaluation.
EGFR Signaling Pathway and Potential Inhibition
Biphenyl derivatives have been investigated as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development. Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity.
Caption: EGFR signaling pathway and potential allosteric inhibition.
PPARα Signaling Pathway and Hypolipidemic Action
Fibrates, a class of hypolipidemic drugs, act by activating Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[8][9] Biphenyl carboxylic acid derivatives may exert their hypolipidemic effects through a similar mechanism.
Caption: PPARα signaling pathway and its role in lipid metabolism.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
Potential Biological Activities of 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Trifluoromethyl-biphenyl-4-carboxylic acid serves as a crucial structural motif in medicinal chemistry. The incorporation of the trifluoromethyl group often enhances key pharmacological properties such as metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery. While direct biological activity data for this compound is limited in publicly available literature, numerous derivatives have been synthesized and evaluated for a range of therapeutic applications. This technical guide provides an in-depth overview of the potential biological activities of these derivatives, with a focus on anticancer, hypolipidemic, and anti-inflammatory properties. The information presented herein is intended to support further research and development efforts in this promising area of medicinal chemistry.
Anticancer Activity of a Cyclopropane Derivative
A notable derivative, 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid, has been synthesized and evaluated for its cytotoxic effects against human breast cancer cell lines.
Quantitative Data
The following table summarizes the in vitro anticancer activity of this derivative against the MCF-7 and MDA-MB-231 breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | MCF-7 | Data not available in abstract |
| MDA-MB-231 | Data not available in abstract | |
| Reference Compounds from the same study | ||
| Compound 3a (unsubstituted) | MCF-7 | 10.14 ± 2.05[1] |
| MDA-MB-231 | 10.78 ± 2.58[1] | |
| Compound 3j (benzyloxy substituted) | MCF-7 | 9.92 ± 0.97[1] |
| MDA-MB-231 | 9.54 ± 0.85[1] |
Note: While the synthesis of the 4'-trifluoromethyl derivative is detailed, its specific IC50 values were not explicitly mentioned in the abstract of the primary study. The data for related compounds from the same study are provided for context.
Experimental Protocol: In Vitro Cytotoxicity Assay
The anticancer activity of the biphenyl carboxylic acid derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Cell Lines and Culture:
-
Human breast cancer cell lines (MCF-7 and MDA-MB-231) were used.
-
Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Assay Procedure:
-
Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, the medium was replaced with fresh medium containing MTT solution.
-
The plates were incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assay.
Potential Hypolipidemic Activity of an Isomer
The isomer, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, has been identified as an orally active hypolipidemic agent.[2]
In Vivo Study
An in vivo study in diet-induced hypercholesterolemic African green monkeys demonstrated that oral administration of 4'-Trifluoromethyl-2-biphenyl carboxylic acid at doses of 15-60 mg/kg twice a day resulted in reduced serum LDL-cholesterol concentrations.[2]
Detailed quantitative data and the full experimental protocol for this study are not available in the reviewed literature.
Potential Anti-inflammatory Activity
The biphenyl carboxylic acid scaffold is a common feature in several nonsteroidal anti-inflammatory drugs (NSAIDs). While no specific anti-inflammatory data for this compound has been found, derivatives of 3-(p-trifluoromethyl-phenyl)-2-biphenylyl-3-hydroxypropionic acid have been synthesized and subjected to preliminary anti-inflammatory assays.[3] This suggests that the broader class of trifluoromethyl-substituted biphenyl carboxylic acids warrants investigation for anti-inflammatory properties.
Postulated Signaling Pathway for Anticancer Activity
The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis. A plausible mechanism for the observed anticancer activity of the 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivative could involve the activation of an apoptotic signaling cascade.
Caption: Postulated apoptotic signaling pathway.
Conclusion
Derivatives of this compound have demonstrated promising biological activities, particularly in the realm of oncology. The available data on a cyclopropane derivative highlights its potential as a cytotoxic agent against breast cancer cells. Furthermore, the hypolipidemic activity of an isomer and the known anti-inflammatory properties of the broader biphenyl carboxylic acid class suggest that this scaffold is a versatile platform for the development of new therapeutic agents. Further research is warranted to fully elucidate the biological activities of this compound itself and to expand the structure-activity relationship studies of its derivatives. Detailed mechanistic studies are also required to identify the specific molecular targets and signaling pathways modulated by these compounds.
References
4'-Trifluoromethyl-biphenyl-4-carboxylic Acid: A Core Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Trifluoromethyl-biphenyl-4-carboxylic acid, hereafter referred to as TFMBCA, is a bifunctional organic compound that has emerged as a pivotal building block in contemporary organic synthesis. Its structure, featuring a rigid biphenyl scaffold, a reactive carboxylic acid moiety, and an electron-withdrawing trifluoromethyl group, provides a unique combination of properties that are highly sought after in medicinal chemistry and materials science.
The biphenyl core offers a structurally robust and versatile platform for creating complex molecular architectures.[1][2] The carboxylic acid group serves as a crucial synthetic handle, enabling a wide array of chemical transformations such as amidation, esterification, and conversion to other functional groups.[3] Perhaps most significantly, the trifluoromethyl (CF3) group imparts distinctive electronic properties and enhances key pharmacological characteristics. The presence of the CF3 group often increases a molecule's lipophilicity, metabolic stability, and binding affinity, making TFMBCA an indispensable intermediate for the synthesis of novel therapeutics and advanced materials.[4][5]
This guide provides a comprehensive overview of TFMBCA, detailing its physicochemical properties, synthesis, and diverse applications, complete with experimental protocols and structured data for laboratory use.
Physicochemical and Spectroscopic Data
The physical and chemical properties of TFMBCA are summarized below, providing essential data for its handling, reaction setup, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 195457-71-7 | [4][6][7] |
| Molecular Formula | C₁₄H₉F₃O₂ | [7][8] |
| Molecular Weight | 266.22 g/mol | [6][7] |
| Appearance | White to off-white solid/powder | [8][9] |
| Melting Point | 120.0 - 121.1 °C | [6] |
| Boiling Point | 360.8 ± 42.0 °C (Predicted) | [6][7] |
| Density | 1.326 ± 0.06 g/cm³ (Predicted) | [6][7] |
| pKa | 4.04 ± 0.10 (Predicted) | [6] |
| Solubility | Limited solubility in water; soluble in organic solvents like methanol, acetone, and DMSO. | [9] |
Table 2: Spectroscopic Data Availability
Spectroscopic analysis is crucial for the structural confirmation of TFMBCA and its derivatives. The following spectral data are publicly available through chemical databases.
| Spectroscopy Type | Availability |
| ¹H NMR | Available[10] |
| ¹³C NMR | Available[10] |
| FTIR | Available[10] |
| Raman | Available[10] |
| Mass Spectrometry (GC-MS) | Available[10] |
Synthesis of this compound
The most prevalent and efficient method for synthesizing TFMBCA is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the central biphenyl C-C bond by coupling an aryl halide with an arylboronic acid.[11][12][13] For TFMBCA, the key precursors are 4-bromobenzoic acid and 4-(trifluoromethyl)phenylboronic acid.
Core Applications in Synthesis
TFMBCA's unique structure makes it a valuable precursor in several high-value chemical industries.
Pharmaceutical Synthesis
The biphenyl carboxylic acid scaffold is a well-established pharmacophore found in numerous drugs.[1] The addition of a trifluoromethyl group makes TFMBCA particularly attractive for developing new chemical entities.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF3 group can block metabolically labile sites, increasing the half-life of a drug.[4]
-
Increased Lipophilicity: The CF3 group enhances a molecule's ability to cross cellular membranes, which can improve oral bioavailability.[4]
-
Bioactive Molecules: Derivatives of TFMBCA have been investigated for various therapeutic areas, including as anticancer agents and as inhibitors of diacylglycerol O-acyltransferase (DGAT-1) for treating obesity and diabetes.[1][14]
Materials Science
-
Liquid Crystals (LCs): The rigid, rod-like structure of the biphenyl core is a fundamental requirement for forming liquid crystal phases.[15][16] The polar CF3 and carboxylic acid groups can be used to fine-tune the dielectric anisotropy and other electro-optical properties of LC displays.[16][17]
-
Metal-Organic Frameworks (MOFs): As a dicarboxylic acid, TFMBCA can serve as an organic linker, connecting metal nodes to form highly porous, crystalline materials known as MOFs.[5][18][19][20] The trifluoromethyl groups protruding into the pores can modify the framework's properties, such as enhancing hydrophobicity for selective gas adsorption or improving chemical stability.[5][21]
Experimental Protocols
Detailed methodologies are essential for the successful application of TFMBCA in synthesis. The following section provides representative protocols for its synthesis and subsequent common transformations.
Protocol 1: Synthesis of TFMBCA via Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides and boronic acids.[13][22]
-
Materials:
-
4-bromobenzoic acid (1.0 equiv)
-
4-(trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromobenzoic acid, 4-(trifluoromethyl)phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed dioxane/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 2M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Protocol 2: General Amide Coupling (EDC/HOBt)
This protocol describes a standard method for converting the carboxylic acid of TFMBCA into an amide, a common linkage in pharmaceuticals.
-
Materials:
-
TFMBCA (1.0 equiv)
-
Desired amine (1.1 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve TFMBCA in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add EDC and HOBt to the solution and stir at room temperature for 20-30 minutes.
-
Add the desired amine, followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography on silica gel.
-
Protocol 3: Fischer Esterification
This protocol provides a classic method for converting TFMBCA into its corresponding ester, often used to modify solubility or act as a protecting group.
-
Materials:
-
TFMBCA (1.0 equiv)
-
Desired alcohol (e.g., Methanol or Ethanol, used as solvent)
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)
-
-
Procedure:
-
Suspend or dissolve TFMBCA in an excess of the desired alcohol.
-
Carefully add the catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography or distillation if applicable.
-
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a rigid biphenyl core, a reactive carboxylic acid handle, and the pharmacologically beneficial trifluoromethyl group makes it a prime starting material for the synthesis of complex molecules. Its applications span from the development of potentially life-saving pharmaceuticals to the creation of advanced materials like liquid crystals and metal-organic frameworks. The reliable synthetic routes to TFMBCA, coupled with its straightforward derivatization, ensure its continued importance in both academic research and industrial drug development.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 4'-(TRIFLUOROMETHYL)[1,1'-BIPHENYL]-4-CARBOXYLIC ACID [chembk.com]
- 7. This compound | CAS 195457-71-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Page loading... [guidechem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 16. benchchem.com [benchchem.com]
- 17. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. Metal–organic frameworks: Magic building blocks and revolutionary material architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) [mdpi.com]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). One such valuable compound is 4'-Trifluoromethyl-biphenyl-4-carboxylic acid, a key building block in the development of various therapeutic agents. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
These application notes provide a detailed protocol for the synthesis of this compound using the Suzuki-Miyaura coupling of 4-bromobenzotrifluoride and 4-carboxyphenylboronic acid.
Reaction Principle
The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between an aryl halide (4-bromobenzotrifluoride) and an arylboronic acid (4-carboxyphenylboronic acid) in the presence of a base. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.
Experimental Workflow
The general workflow for the synthesis of this compound via Suzuki-Miyaura coupling is depicted below.
Experimental protocol for synthesizing "4'-Trifluoromethyl-biphenyl-4-carboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and other advanced materials.[1][2] The methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This protocol outlines the required reagents, step-by-step procedures, purification methods, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Biphenyl carboxylic acids are a significant class of compounds in medicinal chemistry and materials science.[3] The introduction of a trifluoromethyl group can enhance a molecule's lipophilicity and metabolic stability, making this compound a valuable building block in drug discovery.[2] The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-carboxyphenylboronic acid and 1-bromo-4-(trifluoromethyl)benzene.[4][5] This reaction forms a carbon-carbon bond between the two aromatic rings, offering high yields and good functional group tolerance.
Experimental Protocol
Materials and Reagents
-
4-Carboxyphenylboronic acid
-
1-Bromo-4-(trifluoromethyl)benzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure
-
Reaction Setup: In a round-bottom flask, combine 4-carboxyphenylboronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Degassing: Stir the mixture and bubble argon or nitrogen gas through it for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[6] Alternatively, recrystallization can be employed.
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and melting point determination.
Data Presentation
| Parameter | Result |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >95%[1] |
| Appearance | White solid |
| Melting Point | 152-154 °C[6] |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| Mass Spectrometry | [M-H]⁻ ion corresponding to the molecular weight. |
Note: The yield and melting point are based on similar biphenyl carboxylic acid syntheses reported in the literature.[6]
Visualization
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (General Suzuki-Miyaura Catalytic Cycle)
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for 4'-Trifluoromethyl-biphenyl-4-carboxylic acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid as a key intermediate in the development of pharmaceutical agents. This document details the synthetic protocols for the parent molecule and its conversion into advanced intermediates for drug candidates targeting hyperlipidemia and cancer.
Introduction
This compound is a valuable building block in medicinal chemistry. The biphenyl scaffold is a common motif in pharmacologically active compounds, and the presence of a trifluoromethyl (-CF3) group can significantly enhance a drug candidate's properties. The -CF3 group is known to increase lipophilicity, which can improve cell membrane permeability, and enhance metabolic stability by blocking potential sites of oxidation, thereby increasing the drug's half-life. These characteristics make this compound a crucial intermediate in the synthesis of novel therapeutics.
This document outlines the synthetic procedures for this compound via the Suzuki-Miyaura coupling reaction. It further details its application in the synthesis of a key intermediate for the Microsomal Triglyceride Transfer Protein (MTP) inhibitor, dirlotapide, and discusses its potential use in the development of Epidermal Growth Factor Receptor (EGFR) signaling pathway inhibitors for oncology.
Data Presentation
Table 1: Synthesis of this compound via Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-bromobenzoic acid | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 4-iodobenzoic acid | 4-(trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | >95 |
Table 2: Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide
| Starting Material | Chlorinating Agent | Amine Source | Coupling Conditions | Solvent | Yield (%) |
| This compound | Thionyl chloride | Ammonium hydroxide | 0°C to rt | Dichloromethane | 90-98 |
| This compound | Oxalyl chloride/cat. DMF | Ammonium chloride/DIPEA | 0°C to rt | Dichloromethane | 92-99 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 4-bromobenzoic acid and 4-(trifluoromethyl)phenylboronic acid.
Materials:
-
4-bromobenzoic acid (1.0 equiv)
-
4-(trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid, 4-(trifluoromethyl)phenylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with nitrogen three times.
-
Add a 4:1:1 mixture of toluene:ethanol:water to the flask.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a nitrogen atmosphere.
-
Heat the mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2-3 with 2M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.
Protocol 2: Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide
This protocol details the conversion of this compound to its corresponding primary amide, a key intermediate for more complex pharmaceutical compounds.
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated
-
Ice bath
Procedure:
-
Suspend this compound in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Slowly add thionyl chloride to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude acid chloride is typically used in the next step without further purification.
-
Dissolve the crude 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl chloride in anhydrous dichloromethane and cool the solution in an ice bath.
-
Slowly add concentrated ammonium hydroxide dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Dilute the reaction mixture with water and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide as a solid. The product can be further purified by recrystallization if necessary.
Mandatory Visualization
Synthesis Workflow
The following diagram illustrates the two-step synthesis process from the starting materials to the pharmaceutical intermediate, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide.
Caption: Synthetic pathway for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide.
Application in MTP Inhibition Signaling Pathway
Derivatives of this compound, such as dirlotapide, are potent inhibitors of the Microsomal Triglyceride Transfer Protein (MTP). MTP plays a crucial role in the assembly of apolipoprotein B (ApoB)-containing lipoproteins in the endoplasmic reticulum of enterocytes and hepatocytes. Inhibition of MTP disrupts this process, leading to reduced secretion of chylomicrons and very-low-density lipoproteins (VLDL), thereby lowering plasma lipid levels.
Application Notes and Protocols for 4'-Trifluoromethyl-biphenyl-4-carboxylic acid in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl carboxylic acids represent a class of organic compounds with significant therapeutic potential, demonstrating a wide range of pharmacological activities, including anti-inflammatory, anti-proliferative, and antitumor effects.[1][2] The incorporation of a trifluoromethyl (-CF3) group into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability.[3] This document provides detailed application notes and experimental protocols for the investigation of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and its derivatives as potential anticancer agents. While direct anticancer studies on this compound are not extensively documented in publicly available literature, research on closely related analogs, such as 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid, provides a strong rationale for its evaluation.[4][5]
The protocols outlined below are established methods for assessing the cytotoxic and apoptotic effects of chemical compounds on cancer cell lines.
Data Presentation
The following table summarizes the in vitro anticancer activity of biphenyl carboxylic acid derivatives against human breast cancer cell lines, as reported in a study on small molecule biphenyl carboxylic acids as anticancer agents. It is important to note that the data presented is for derivatives and not for this compound itself.[4][5]
Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives [4][5]
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD | Standard (Tamoxifen) IC50 (µM) ± SD |
| 3a | MCF-7 | 10.14 ± 2.05 | 12.10 ± 1.12 |
| 3a | MDA-MB-231 | 10.78 ± 2.58 | 11.42 ± 0.95 |
| 3j | MCF-7 | 9.92 ± 0.97 | 12.10 ± 1.12 |
| 3j | MDA-MB-231 | 9.54 ± 0.85 | 11.42 ± 0.95 |
SD: Standard Deviation
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
A common and effective method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[4][5] The following is a general protocol based on the synthesis of related compounds.[4][5]
Materials:
-
4-Bromobenzoic acid derivative (starting material)
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Ethyl acetate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve the 4-bromobenzoic acid derivative and 4-(trifluoromethyl)phenylboronic acid in a 4:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate to the mixture.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).
-
Add the palladium(0) catalyst to the reaction mixture.
-
Heat the reaction mixture at 80°C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
Characterize the final product using techniques such as 1H-NMR, 13C-NMR, Mass Spectrometry, and IR Spectroscopy.[4][5]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the overnight medium from the cells and add the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the test compound on the cell cycle progression of cancer cells.[1]
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for this compound derivatives.
Caption: Experimental workflow for in vitro anticancer evaluation.
Caption: Postulated signaling pathway for anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols for the 4'-Trifluoromethyl-biphenyl Scaffold in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
While direct antimicrobial research on 4'-Trifluoromethyl-biphenyl-4-carboxylic acid is not extensively documented in publicly available literature, significant findings on its close structural analogs, particularly 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol , highlight the therapeutic potential of the 4'-trifluoromethyl-biphenyl scaffold. These notes provide a summary of the available data, relevant experimental protocols, and the potential mechanism of action to guide further research and development in this area.
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. The biphenyl scaffold has been identified as a promising starting point for the development of new therapeutics. The inclusion of a trifluoromethyl group, a classic bioisostere, can enhance metabolic stability and cell membrane permeability, making it a valuable modification in drug design.
Antimicrobial Activity of a Key Derivative
A notable derivative, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (referred to as Compound 6i in some studies), has demonstrated significant in vitro activity against a range of clinically relevant, antibiotic-resistant bacteria.[1] This compound exhibits potent inhibitory effects against both Gram-positive and Gram-negative pathogens.[1]
Data Presentation: Antimicrobial Efficacy
The minimum inhibitory concentrations (MICs) of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol against various bacterial strains are summarized below. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]
| Compound | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Staphylococcus aureus (MRSA) | Methicillin-Resistant | 3.13 | Ciprofloxacin | 1.56 |
| Enterococcus faecalis (MREf) | Multidrug-Resistant | 6.25 | Ciprofloxacin | <0.78 | |
| Staphylococcus epidermidis (MRSE) | Methicillin-Resistant | 12.5 - 25 | Ciprofloxacin | 25 | |
| Acinetobacter baumannii (CRAB) | Carbapenem-Resistant | Comparable to Ciprofloxacin | Ciprofloxacin | N/A |
Data synthesized from a study on biphenyl and dibenzofuran derivatives.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the antimicrobial evaluation of compounds based on the 4'-trifluoromethyl-biphenyl scaffold.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for quantifying the in vitro susceptibility of bacteria to antimicrobial agents.[2][3][4]
1. Preparation of Materials:
- Test compound stock solution (e.g., in DMSO).
- Sterile 96-well microtiter plates.[2]
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[3]
- Positive control (e.g., Ciprofloxacin).
- Negative controls: Growth control (broth and inoculum) and sterility control (broth only).[2]
2. Procedure:
- Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.[4] A typical concentration range might be from 128 µg/mL to 0.25 µg/mL.
- Add the standardized bacterial inoculum to each well, except for the sterility control wells.[5]
- Include a positive control antibiotic with a known MIC for the test strains.
- Seal the plates and incubate at 37°C for 18-24 hours.[6]
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]
Visualization of Experimental Workflow
Caption: Workflow for MIC Determination via Broth Microdilution.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol has not been fully elucidated. However, many biphenyl-based antimicrobial compounds function as membrane-disrupting agents.[7] The lipophilic nature of the biphenyl core, enhanced by the trifluoromethyl group, may facilitate insertion into the bacterial cytoplasmic membrane. This can lead to membrane depolarization, increased permeability, and leakage of essential intracellular components, ultimately resulting in bacterial cell death.
Structure-Activity Relationship (SAR) Insights
Studies on various biphenyl derivatives have provided valuable insights into the structural features that govern their antimicrobial activity.[1]
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as the trifluoromethyl (CF3) group, on one of the phenyl rings is beneficial for antibacterial activity.[1]
-
Hydroxyl Groups: The presence of hydroxyl groups on the other phenyl ring is also important for activity, suggesting that hydrogen bonding interactions may play a role in target binding or membrane interaction.[1]
Visualization of Structure-Activity Relationship Logic
Caption: Key Structure-Activity Relationships for Biphenyl Antimicrobials.
Future Directions and Conclusion
The potent antimicrobial activity of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol against high-priority bacterial pathogens underscores the potential of the 4'-trifluoromethyl-biphenyl scaffold in the development of new antibiotics. Future research should focus on:
-
Synthesis and Evaluation: Synthesizing and evaluating the antimicrobial activity of the parent compound, this compound, to determine the effect of the carboxylic acid moiety.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism through which these compounds exert their bactericidal or bacteriostatic effects.
-
Lead Optimization: Further diversifying the scaffold to improve potency, broaden the spectrum of activity, and enhance pharmacokinetic properties.
-
In Vivo Efficacy: Assessing the most promising candidates in animal models of infection to determine their therapeutic potential.
References
- 1. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. protocols.io [protocols.io]
- 7. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4'-Trifluoromethyl-biphenyl-4-carboxylic acid as a Potential Hypolipidemic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Trifluoromethyl-biphenyl-4-carboxylic acid is a biphenyl carboxylic acid derivative with potential applications as a hypolipidemic agent. While publicly available research specifically on the 4-carboxylic acid isomer is limited, studies on the closely related structural isomer, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, have demonstrated its activity in reducing lipid levels. This document provides a summary of the available data on the related isomer, outlines potential mechanisms of action for this class of compounds, and offers detailed experimental protocols for the evaluation of this compound as a hypolipidemic agent.
Quantitative Data Summary
Table 1: In Vivo Efficacy of 4'-Trifluoromethyl-2-biphenyl carboxylic acid
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| Diet-induced hypercholesterolemic African green monkeys | 15-60 mg/kg (twice a day) | Oral (p.o.) | Not Specified | Reduced serum LDL-cholesterol concentrations[1] |
Potential Mechanisms of Action
The precise mechanism of action for this compound has not been elucidated. However, based on its structural similarity to other hypolipidemic agents and the general mechanisms of lipid-lowering drugs, several signaling pathways can be postulated.
One potential mechanism is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Fibrates, a class of hypolipidemic drugs, act as PPARα agonists.[2][3] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, ultimately reducing triglyceride levels and increasing HDL cholesterol.[2][3]
Another possible mechanism could involve the inhibition of microsomal triglyceride transfer protein (MTP), which is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver. A derivative of a related biphenyl compound, dirlotapide, has been identified as an MTP inhibitor.[4]
Finally, like other hypolipidemic agents, it might influence cholesterol biosynthesis or bile acid metabolism.[2]
Diagram 1: Potential Signaling Pathway via PPARα Activation
Caption: Potential PPARα activation pathway.
Experimental Protocols
The following are detailed protocols that can be adapted to evaluate the hypolipidemic properties of this compound.
Protocol 1: In Vivo Evaluation of Hypolipidemic Activity in a Rodent Model of Hyperlipidemia
This protocol outlines a typical study to assess the efficacy of a test compound in reducing plasma lipid levels in diet-induced hyperlipidemic rats or mice.
1. Animal Model and Diet:
-
Species: Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Induction of Hyperlipidemia: Feed the animals a high-fat diet (HFD) containing 45-60% of calories from fat for 4-8 weeks to induce hyperlipidemia.
2. Experimental Groups:
-
Group 1: Normal Control (standard chow).
-
Group 2: Hyperlipidemic Control (HFD + vehicle).
-
Group 3: Test Compound (HFD + this compound at various doses, e.g., 10, 30, 100 mg/kg).
-
Group 4: Positive Control (HFD + a known hypolipidemic agent, e.g., fenofibrate at 100 mg/kg).
3. Dosing and Sample Collection:
-
Compound Preparation: For oral administration, suspend the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80). A stock solution in DMSO can be prepared first, followed by dilution in corn oil.[1]
-
Administration: Administer the test compound or vehicle orally by gavage once daily for 4-6 weeks.
-
Blood Collection: Collect blood samples from the tail vein or retro-orbital sinus at baseline and at the end of the treatment period after an overnight fast.
-
Serum Separation: Allow blood to clot and then centrifuge at 3000 rpm for 15 minutes to obtain serum. Store serum at -80°C until analysis.
4. Biochemical Analysis:
-
Analyze serum samples for:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
-
Use commercially available enzymatic colorimetric assay kits for each parameter.
5. Statistical Analysis:
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the hyperlipidemic control group. A p-value of <0.05 is typically considered statistically significant.
Diagram 2: Workflow for In Vivo Hypolipidemic Study
Caption: In vivo study workflow.
Protocol 2: In Vitro HMG-CoA Reductase Activity Assay
This assay determines if the test compound inhibits the activity of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
1. Materials:
-
HMG-CoA reductase assay kit (commercially available).
-
This compound.
-
Positive control (e.g., pravastatin).
-
Microplate reader.
2. Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound to obtain a range of concentrations.
-
Follow the manufacturer's instructions for the HMG-CoA reductase assay kit. Typically, this involves combining the enzyme, substrate (HMG-CoA), and NADPH in a microplate well.
-
Add the test compound or control to the respective wells.
-
Incubate the plate at 37°C.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Diagram 3: Logic for HMG-CoA Reductase Inhibition Assay
Caption: HMG-CoA reductase assay principle.
Conclusion
While direct evidence for the hypolipidemic effects of this compound is currently lacking in the public domain, the data from its structural isomer and the general understanding of related chemical structures suggest it is a compound of interest for further investigation. The provided protocols offer a robust framework for the systematic evaluation of its potential as a novel hypolipidemic agent. Researchers are encouraged to adapt these methodologies to their specific experimental needs to elucidate the efficacy and mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Experimental investigation of hypolipidemic and anti-atherosclerotic drugs with different mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Mechanisms of action of hypolipidemic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid in Human Plasma by LC-MS/MS
An LC-MS/MS method for the quantitative analysis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid in human plasma is detailed below. This application note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Introduction
This compound is a molecule of interest in pharmaceutical and drug development research. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the determination of drug molecules in complex biological fluids.[1] Due to the carboxylic acid functional group, this analyte can exhibit challenging chromatographic behavior on standard reversed-phase columns and may benefit from specific sample preparation and mobile phase conditions to ensure reliable quantification.[2][3] This application note describes a robust LC-MS/MS method for the analysis of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound analytical standard
-
This compound-¹³C₆ (internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water (Optima, Fisher Scientific)[4]
-
Formic acid (≥99%)
-
Human plasma (K₂EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.[1][5]
Protocol:
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (0.1% formic acid in water).[6]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[7] |
| Gradient | Time (min) |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| MRM Transitions | Analyte: 265.1 > 221.1IS: 271.1 > 227.1 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Method Performance
The method was validated for linearity, precision, accuracy, and recovery.
Table 3: Quantitative Method Performance
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
This application note presents a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and provides good recovery. The chromatographic and mass spectrometric conditions are optimized to achieve excellent sensitivity and chromatographic peak shape. This method is suitable for supporting pharmacokinetic studies in drug development.
Visualizations
Caption: Experimental workflow for the preparation of plasma samples.
Caption: Logical flow of the analytical method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
Application Note: 4'-Trifluoromethyl-biphenyl-4-carboxylic acid as an Internal Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice for achieving high accuracy and precision. An ideal internal standard should be chemically similar to the analyte of interest, but chromatographically distinguishable, and not present in the endogenous sample. 4'-Trifluoromethyl-biphenyl-4-carboxylic acid is a suitable candidate for use as an internal standard in the analysis of various acidic and neutral pharmaceutical compounds, particularly those with a biphenyl or trifluoromethyl-containing structure. Its structural features provide a unique chromatographic behavior and response, making it an excellent tool for correcting variations during sample preparation and instrumental analysis.
This application note provides a detailed protocol for the utilization of this compound as an internal standard in both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS) workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for method development.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₉F₃O₂ | [1][2][3] |
| Molecular Weight | 266.22 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 228-232 °C | |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. | |
| UV λmax | ~254 nm |
Experimental Protocols
Preparation of Stock and Working Solutions
3.1.1. Internal Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol in a calibrated volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at 2-8 °C, protected from light.
3.1.2. Internal Standard Working Solution (10 µg/mL)
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol or the initial mobile phase composition.
-
This working solution is to be spiked into calibration standards, quality control samples, and unknown samples.
Sample Preparation: Protein Precipitation (for Plasma/Serum Samples)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of the 10 µg/mL internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
HPLC-UV Method
This method is suitable for the quantification of analytes with a strong UV chromophore.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Biphenyl column, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
LC-MS/MS Method
This method offers higher sensitivity and selectivity, making it ideal for complex matrices and low-concentration analytes.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Biphenyl column, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 20% B; 1-5 min: 20-90% B; 5-6 min: 90% B; 6.1-8 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Negative Ion Mode):
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition (IS) | To be determined by infusion of the IS solution. A possible transition for [M-H]⁻ would be m/z 265 -> 221 (loss of COOH). |
| Collision Energy | To be optimized for the specific instrument and transition. |
Data Presentation
The following tables summarize the expected performance characteristics of a quantitative method using this compound as an internal standard. The data is representative and should be validated for each specific analyte and matrix.
Table 1: Linearity and Range
| Analyte Concentration (ng/mL) | Response Ratio (Analyte Peak Area / IS Peak Area) |
| 1 | 0.052 |
| 5 | 0.258 |
| 10 | 0.515 |
| 50 | 2.56 |
| 100 | 5.12 |
| 500 | 25.5 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85-115 |
| Low | 3 | < 10 | < 10 | 90-110 |
| Medium | 75 | < 10 | < 10 | 90-110 |
| High | 400 | < 10 | < 10 | 90-110 |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | %RSD (n=6) |
| Low | 3 | 92.5 | 4.8 |
| Medium | 75 | 95.1 | 3.5 |
| High | 400 | 93.8 | 4.1 |
Visualizations
Caption: Experimental workflow for using this compound as an internal standard.
References
Application Notes and Protocols for In Vitro Biological Activity Testing of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4'-Trifluoromethyl-biphenyl-4-carboxylic acid is a synthetic organic compound with a biphenyl scaffold, a structure prevalent in many pharmacologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, while the carboxylic acid moiety provides a key interaction point for biological targets. This document provides detailed protocols for a panel of in vitro assays to characterize the potential biological activities of this compound, focusing on its potential as an anti-inflammatory, anti-cancer, and urate-lowering agent.
Section 1: Anti-Inflammatory Activity Assays
Biphenyl derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenases (COX) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
Inhibition of TNF-α Production in Macrophages
This assay assesses the ability of the test compound to inhibit the production of TNF-α, a key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]
Signaling Pathway: LPS-induced TNF-α Production
Caption: LPS signaling cascade leading to TNF-α production and potential inhibition points.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with the compound solutions for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include vehicle control (DMSO) and unstimulated control wells.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial Mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This is a cell-free enzymatic assay to determine if the compound directly inhibits the activity of COX-1 and COX-2, which are key enzymes in the prostaglandin synthesis pathway.[4][5]
Experimental Workflow:
References
- 1. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of "4'-Trifluoromethyl-biphenyl-4-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. The guidance focuses on identifying and mitigating common side reactions encountered during the synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 4-bromobenzoic acid with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base.[1][2][3]
Q2: What are the primary side reactions to be aware of during the Suzuki-Miyaura synthesis of this compound?
A2: The three most common side reactions are:
-
Homocoupling of the 4-(trifluoromethyl)phenylboronic acid to form 4,4'-bis(trifluoromethyl)biphenyl.
-
Protodeboronation of the 4-(trifluoromethyl)phenylboronic acid to yield trifluoromethylbenzene.
-
Dehalogenation of 4-bromobenzoic acid to produce benzoic acid.
Q3: Why is homocoupling of the boronic acid a common issue?
A3: Homocoupling of arylboronic acids can be promoted by the presence of oxygen in the reaction mixture, which can alter the catalytic cycle of the palladium catalyst.[2] It can also occur under certain conditions even in the absence of oxygen. Electron-deficient arylboronic acids, such as 4-(trifluoromethyl)phenylboronic acid, can be particularly susceptible to this side reaction.
Q4: What causes protodeboronation and how can it be minimized?
A4: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This can be catalyzed by residual acid or base in the reaction mixture and is often exacerbated by elevated temperatures and the presence of water. To minimize this, it is crucial to use purified reagents and solvents, and to carefully control the reaction temperature and time.
Q5: How does the presence of electron-withdrawing groups on both coupling partners affect the reaction?
A5: Both the trifluoromethyl group (-CF3) on the boronic acid and the carboxylic acid group (-COOH) on the aryl bromide are electron-withdrawing. The electron-withdrawing nature of the -CF3 group can make the boronic acid more susceptible to homocoupling. On the other hand, the electron-withdrawing carboxylic acid group on the 4-bromobenzoic acid can sometimes make the oxidative addition step of the catalytic cycle more favorable. However, the acidic proton of the carboxylic acid can interfere with the basic conditions of the reaction, potentially requiring protection of this group or careful selection of the base.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield of the desired product | - Inactive catalyst- Suboptimal reaction temperature- Inefficient base- Presence of oxygen leading to side reactions- Protodeboronation of the boronic acid | - Use a fresh, active palladium catalyst and ligand.- Optimize the reaction temperature; higher temperatures may increase reaction rate but can also promote side reactions.- Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvent systems.- Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen.- Use a slight excess of the boronic acid to compensate for potential protodeboronation. |
| Significant amount of 4,4'-bis(trifluoromethyl)biphenyl impurity | - Presence of oxygen in the reaction- High reaction temperature- Inappropriate catalyst or ligand | - Thoroughly degas all solvents and reagents before use.- Maintain a positive pressure of an inert gas throughout the reaction.- Consider using a milder reaction temperature.- Screen different palladium catalysts and phosphine ligands. |
| Presence of trifluoromethylbenzene in the product mixture | - Elevated reaction temperature- Prolonged reaction time- Presence of protic impurities (e.g., water, alcohols) | - Reduce the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.- Use anhydrous solvents and reagents.- A slight excess of the boronic acid can be used to drive the desired reaction to completion before significant protodeboronation occurs. |
| Formation of benzoic acid as a byproduct | - Presence of a hydride source leading to dehalogenation- Certain palladium catalysts may promote dehalogenation | - Ensure solvents are not a source of hydrides.- Screen different palladium catalysts and ligands; sometimes bulkier ligands can suppress dehalogenation.- Use a well-defined palladium(0) precatalyst. |
Summary of Common Side Reactions
| Side Reaction | Side Product | Typical Cause(s) | Mitigation Strategies | Typical Yield (%) |
| Homocoupling | 4,4'-Bis(trifluoromethyl)biphenyl | Presence of oxygen, high temperature, catalyst choice. | Degas solvents and reagents, use an inert atmosphere, optimize temperature, screen catalysts and ligands. | Not specifically reported for this reaction. |
| Protodeboronation | Trifluoromethylbenzene | High temperature, prolonged reaction time, protic impurities. | Control temperature and reaction time, use anhydrous solvents. | Not specifically reported for this reaction. |
| Dehalogenation | Benzoic Acid | Hydride sources in the reaction mixture, catalyst choice. | Use aprotic solvents, screen catalysts and ligands. | Not specifically reported for this reaction. |
Experimental Workflow and Reaction Pathways
The following diagrams illustrate the main synthetic pathway and the competing side reactions.
Figure 1. Main reaction and side reaction pathways in the synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction to synthesize this compound. This protocol is based on general procedures for similar couplings and should be optimized for specific laboratory conditions.[1][2]
Materials:
-
4-Bromobenzoic acid (1.0 mmol, 1.0 equiv)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3, 0.04 mmol, 4 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K2CO3, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (10 mL, degassed)
-
Water (2 mL, degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid, 4-(trifluoromethyl)phenylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of degassed 1,4-dioxane.
-
Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) at least three times.
-
Add the degassed 1,4-dioxane and water to the reaction flask via cannula or syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate with 1% acetic acid) or by recrystallization from an appropriate solvent system to afford the pure this compound.
References
How to avoid homocoupling in the Suzuki synthesis of "4'-Trifluoromethyl-biphenyl-4-carboxylic acid"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. The following information addresses the common side reaction of homocoupling and offers strategies to minimize its occurrence.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this Suzuki synthesis?
A1: Homocoupling is a prevalent side reaction where two molecules of the boronic acid reagent, in this case, 4-(trifluoromethyl)phenylboronic acid, couple with each other to form a symmetrical biaryl byproduct (4,4'-bis(trifluoromethyl)biphenyl).[1][2] This undesired reaction consumes the starting material, lowers the yield of the target molecule, this compound, and complicates the purification process due to the structural similarities between the product and the byproduct.[1]
Q2: What are the primary causes of homocoupling in this palladium-catalyzed reaction?
A2: The two main causes of homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2][5] These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst, which can re-enter the cycle.[3][5]
Q3: How does the choice of palladium catalyst influence the formation of the homocoupling byproduct?
A3: The selection of the palladium source is critical. Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred because it is already in the active catalytic state and does not require an in-situ reduction step.[2] If a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) is used, it can directly promote homocoupling before it is fully reduced to the catalytically active Pd(0) state.[2][4]
Q4: What role do ligands play in suppressing the formation of 4,4'-bis(trifluoromethyl)biphenyl?
A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the final reductive elimination step of the catalytic cycle, which forms the desired biphenyl product.[2][4][6] A faster reductive elimination decreases the lifetime of the diorganopalladium(II) intermediate, thereby minimizing the opportunity for side reactions like homocoupling to occur.[2]
Q5: Why is rigorous degassing of the reaction mixture essential for preventing homocoupling?
A5: Degassing is arguably the most critical step to prevent homocoupling because it removes dissolved oxygen.[7][8] As oxygen is a key culprit in oxidizing the active Pd(0) catalyst to the problematic Pd(II) state, its removal is paramount.[5][9] Thoroughly degassing solvents and maintaining an inert atmosphere (using Argon or Nitrogen) throughout the reaction significantly suppresses this oxidative pathway and, consequently, the homocoupling side reaction.[7][10]
Troubleshooting Guide: High Levels of Homocoupling
If you observe significant amounts of the 4,4'-bis(trifluoromethyl)biphenyl byproduct, consult the following guide.
| Observation | Potential Cause | Recommended Solution |
| High levels of homocoupling byproduct detected by LC-MS or NMR. | Presence of Oxygen: Incomplete degassing of solvents or reaction vessel. | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Nitrogen, Argon) for at least 15-30 minutes or by using several freeze-pump-thaw cycles.[2][10] Ensure the reaction is run under a positive pressure of inert gas. |
| Reaction turns black quickly, indicating palladium black precipitation. | Pd(II) Precatalyst: The Pd(II) precatalyst (e.g., Pd(OAc)₂) is promoting homocoupling before efficient reduction to Pd(0). | Switch to a Pd(0) catalyst like Pd(PPh₃)₄.[2] Alternatively, use a modern precatalyst system (e.g., a Buchwald G3 precatalyst) designed for rapid and efficient generation of the active Pd(0) species.[8] |
| Homocoupling persists despite degassing and using a Pd(0) source. | Slow Reductive Elimination: The final step of the desired catalytic cycle is slow, allowing side reactions to compete. | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to accelerate the reductive elimination step.[2][4] |
| Variable results between batches. | Inconsistent Reaction Setup: Minor variations in the quality of reagents or the inert atmosphere setup. | Add a mild reducing agent, such as potassium formate, to the reaction mixture to scavenge any Pd(II) species that may form.[7] Standardize the degassing procedure for all experiments. |
Quantitative Data Summary
The following table illustrates the expected impact of reaction conditions on the yield of this compound and the formation of the homocoupling byproduct.
| Condition ID | Palladium Source | Degassing Procedure | Expected Product Yield | Homocoupling Byproduct |
| A (Optimized) | Pd(PPh₃)₄ (Pd(0)) | Subsurface N₂ Sparge | >95% | <2% |
| B (Sub-optimal) | Pd(OAc)₂ / SPhos (Pd(II)) | N₂ Sparge | ~85% | ~10% |
| C (Problematic) | Pd(OAc)₂ | None (Reaction in Air) | <50% | >40% |
| D (Sub-optimal) | Pd(PPh₃)₄ (Pd(0)) | None (Reaction in Air) | ~70% | ~25% |
Experimental Protocols
Protocol 1: Optimized Suzuki Synthesis of this compound
This protocol is designed to minimize homocoupling by utilizing a Pd(0) catalyst and ensuring an inert atmosphere.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), and finely powdered potassium phosphate (K₃PO₄) (2.5 eq).
-
Inerting the System: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times to ensure the complete removal of atmospheric oxygen.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(0) catalyst, such as Pd(PPh₃)₄ (1-3 mol%), followed by the appropriate ligand if necessary (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio) via a cannula or syringe.
-
Reaction: Heat the reaction mixture to the optimal temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product, then extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Rigorous Solvent Degassing
-
Subsurface Sparge Method: Place the solvent in a flask with an inlet for inert gas that reaches below the solvent surface and an outlet. Bubble a steady stream of argon or nitrogen through the solvent for at least 30 minutes. This is a highly effective method for removing dissolved oxygen.[7]
-
Freeze-Pump-Thaw Method: For highly sensitive reactions, place the solvent in a Schlenk flask and freeze it using liquid nitrogen. Once frozen, apply a high vacuum for several minutes. Close the flask to the vacuum and allow the solvent to thaw completely. Repeat this cycle three times to ensure maximum removal of dissolved gases.
Visualizations
Caption: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified mechanism showing how Pd(II) species lead to boronic acid homocoupling.
Caption: A logical workflow for diagnosing and resolving issues with homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yield in "4'-Trifluoromethyl-biphenyl-4-carboxylic acid" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For this specific synthesis, the typical coupling partners are 4-bromobenzoic acid and 4-(trifluoromethyl)phenylboronic acid.
Q2: I am not observing any product formation. What are the primary reasons for a complete reaction failure?
A2: A complete lack of product with unreacted starting materials often points to an issue with the catalyst's activity. The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inadequate degassing of the reaction mixture can lead to its deactivation. It is crucial to ensure all solvents and reagents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Also, verify the integrity of the palladium precursor and any associated ligands.
Q3: My reaction yield is significantly low. What factors should I investigate to optimize the yield?
A3: Low yields in a Suzuki coupling can stem from several factors. Key areas to investigate include:
-
Catalyst Activity: As mentioned, an inactive catalyst is a common culprit for poor performance.[4]
-
Base Selection and Strength: The choice and amount of base are critical for activating the boronic acid for the transmetalation step.[4] A base that is too weak may lead to a slow reaction, while one that is too strong can cause side reactions.
-
Solvent Choice: The solvent system affects the solubility of the reactants and the stability of the catalytic species, playing a significant role in the reaction's success.[4]
-
Reaction Temperature: The reaction may need to be heated to achieve an optimal rate.[4]
-
Purity of Reagents: Impurities in the aryl halide, boronic acid, or other reagents can interfere with the catalytic cycle.
Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A4: The homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[5] To minimize this, ensure rigorous degassing of your solvents and the reaction vessel. Running the reaction under a strict inert atmosphere is crucial. In some cases, adjusting the palladium precursor or the ligand can also help reduce homocoupling.
Q5: What are some common side products I should be aware of besides homocoupling?
A5: Besides the homocoupling product of the boronic acid, other potential side products include the dehalogenated starting material (e.g., benzoic acid from 4-bromobenzoic acid) and products arising from protodeboronation of the boronic acid. The formation of these byproducts can be influenced by the choice of base, solvent, and the presence of any protic impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via Suzuki-Miyaura coupling.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion of Starting Materials | Inactive catalyst due to oxidation. | Ensure rigorous degassing of solvents and the reaction vessel; use a fresh catalyst.[4] |
| Insufficient reaction temperature. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[4] | |
| Improper base selection or insufficient amount. | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure at least 2-3 equivalents of base are used.[4][6] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing procedure for solvents and flush the reaction flask thoroughly with an inert gas.[5] |
| Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species. | Consider using a direct Pd(0) source (e.g., Pd(PPh₃)₄) or adding a reducing agent if using a Pd(II) source. | |
| Formation of Dehalogenated Starting Material | Presence of a hydride source. | Use high-purity, dry solvents. Certain bases or additives can also act as hydride donors; consider alternatives. |
| Difficulty in Product Purification | Co-elution of the product with starting materials or byproducts during column chromatography. | Optimize the solvent system for column chromatography by trying different solvent polarities or using a gradient elution. Recrystallization from a suitable solvent system can also be an effective purification method.[7][8] |
| Product is an oil and does not solidify. | This may be due to impurities. Attempt further purification by column chromatography. After purification, try to induce crystallization by scratching the inside of the flask or by adding a seed crystal.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for specific laboratory conditions and reagent batches.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[7][9]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and common side reactions.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Purification of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Suzuki-Miyaura coupling?
A1: Common impurities include unreacted starting materials (e.g., 4-bromobenzoic acid, 4-trifluoromethylphenylboronic acid), homo-coupled byproducts (e.g., biphenyl-4,4'-dicarboxylic acid and 4,4'-bis(trifluoromethyl)biphenyl), and residual palladium catalyst. Phenolic byproducts can also form under certain reaction conditions.[1]
Q2: What is a good starting point for a recrystallization solvent system for this compound?
A2: A mixed-solvent system is often effective for the recrystallization of biphenyl carboxylic acids.[2] A common choice is a polar solvent in which the compound is soluble at high temperatures, paired with a non-polar anti-solvent. Ethanol/water or a mixture of a good solvent like ethyl acetate with an anti-solvent like hexanes or heptane are excellent starting points.[2][3][4]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the solution is supersaturated at a temperature above the melting point of the compound or if there are significant impurities. To resolve this, try reheating the solution to redissolve the oil, adding more of the "good" solvent to lower the saturation point, and then allowing it to cool more slowly. Seeding the solution with a pure crystal can also help induce proper crystallization.
Q4: I'm seeing significant streaking or tailing when I run a TLC of my crude product. How can I improve the separation for column chromatography?
A4: Streaking of carboxylic acids on silica gel TLC is common due to strong interactions with the acidic silica. Adding a small amount of a polar modifier like acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase can help to protonate the carboxylic acid and reduce tailing, leading to sharper bands.[5]
Q5: Can I use reversed-phase chromatography for purification?
A5: Yes, reversed-phase high-performance liquid chromatography (HPLC) using a C18 column can be an effective method for purifying polar compounds like this compound. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | - The compound is partially soluble in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Ensure the solvent is ice-cold when washing the crystals. - Use the minimum amount of hot solvent required to dissolve the crude product. - Pre-heat the filtration apparatus (funnel, filter flask) before hot filtration. |
| Colored impurities remain after recrystallization | - Residual palladium catalyst (often appears as a black or grey solid). - Highly colored organic impurities. | - Treat the crude product with activated carbon before recrystallization. - Consider passing a solution of the crude product through a short plug of silica gel or celite before recrystallization. - Column chromatography may be necessary to remove persistent colored impurities. |
| Poor separation during column chromatography | - Inappropriate solvent system. - Co-elution of impurities with similar polarity. - Column overloading. | - Optimize the mobile phase polarity using TLC. A mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is a good starting point.[7] - Add a small amount of acetic acid to the eluent to improve the peak shape of the carboxylic acid.[5] - Ensure the ratio of silica gel to crude product is appropriate (typically 50:1 to 100:1 by weight). |
| Product is not crystallizing from the solution | - Solution is not sufficiently saturated. - Presence of impurities inhibiting crystallization. | - Slowly evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Add a seed crystal of the pure compound. - If impurities are the issue, an initial purification by column chromatography may be necessary before recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Sample Preparation: Dissolve the crude product in a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the crude product has poor solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the prepared sample onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% acetic acid). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A typical experimental workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common purification challenges.
References
Technical Support Center: Improving the Solubility of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing "4'-Trifluoromethyl-biphenyl-4-carboxylic acid" for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: this compound is a white to off-white solid with a molecular weight of 266.22 g/mol .[1][2] It is a weak carboxylic acid with a predicted pKa of approximately 4.04.[3][4] This low pKa indicates that its solubility is highly dependent on pH. The trifluoromethyl group contributes to its lipophilicity.[5]
Q2: What is the expected aqueous solubility of this compound?
A2: The aqueous solubility of this compound is very low. For a structurally related compound, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, the water solubility is reported to be less than 0.1 mg/mL.[6] Generally, biphenyl carboxylic acids are sparingly soluble in water.
Q3: In which organic solvents is this compound soluble?
A3: It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[7] For a similar compound, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, a high solubility of 100 mg/mL in DMSO has been reported, although this may require sonication to achieve.[6] It is also important to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[6]
Q4: Why might I be observing precipitation when I dilute my DMSO stock solution into aqueous assay buffer?
A4: This is a common issue for poorly soluble compounds. The compound may be highly soluble in the organic stock solution (like 100% DMSO), but when this is diluted into an aqueous buffer, the overall solvent composition changes dramatically. This can cause the compound's solubility to decrease sharply, leading to precipitation. This is often referred to as "crashing out" of solution.
Troubleshooting Guide: Solubility Enhancement
Researchers may encounter several issues when preparing solutions of this compound for biological assays. This guide provides systematic approaches to overcome these challenges.
Issue 1: Compound fails to dissolve in common organic solvents.
-
Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Reduce Concentration: Try preparing a more dilute stock solution.
-
Use Co-solvents: A mixture of solvents can sometimes enhance solubility. For example, a combination of DMSO and ethanol might be effective.
-
Apply Gentle Heating and Sonication: Warming the solution gently (e.g., to 37°C) and using a sonicator can help to dissolve the compound. However, be cautious about potential degradation of the compound with excessive heat.
-
Issue 2: Precipitation occurs upon dilution of the stock solution into aqueous media (e.g., PBS, cell culture media).
-
Possible Cause 1: The final concentration in the aqueous medium is above the compound's aqueous solubility limit.
-
Troubleshooting Steps:
-
pH Adjustment (Salt Formation): Since this is a carboxylic acid, increasing the pH of the aqueous medium will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. Aim for a pH at least 2 units above the pKa (~4.04). A starting point would be to use a buffer at pH 7.4. You can also prepare the stock solution by first dissolving the compound in a small amount of a weak base like 1N NaOH and then diluting it with your assay buffer.
-
Use of Co-solvents in the Final Solution: While keeping the final concentration of the organic solvent low (typically <1% to avoid toxicity in cell-based assays), a small amount of a co-solvent like DMSO or ethanol in the final aqueous solution can help maintain solubility.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.
-
-
Possible Cause 2: Interaction with components in the assay medium (e.g., salts, proteins).
-
Troubleshooting Steps:
-
Test Solubility in Simpler Buffers: First, assess the solubility in a simple buffer like Phosphate-Buffered Saline (PBS) before moving to more complex cell culture media.
-
Serum Concentration: If using serum in your cell culture media, be aware that it can sometimes lead to precipitation. Test solubility in both serum-free and serum-containing media.
-
Data Presentation: Solubility of Structurally Similar Compounds
The following table summarizes the solubility of structurally related biphenyl carboxylic acids, which can serve as a useful reference for estimating the solubility of this compound.
| Compound | Solvent | Solubility |
| Fenbufen | Ethanol | ~0.2 mg/mL |
| DMSO | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| 1:20 DMSO:PBS (pH 7.2) | ~0.05 mg/mL | |
| Flurbiprofen | Ethanol | ~25 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| DMSO | ~10 mg/mL | |
| PBS (pH 7.2) | ~0.9 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using pH Adjustment
-
Weigh the desired amount of this compound.
-
Add a small volume of 1N NaOH dropwise while vortexing until the compound is fully dissolved.
-
Add your desired buffer (e.g., PBS, pH 7.4) to reach the final desired stock concentration.
-
Verify the final pH of the stock solution and adjust if necessary.
-
Sterile filter the solution using a 0.22 µm filter before use in cell-based assays.
Protocol 2: Solubilization using Cyclodextrins
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 10% w/v in PBS).
-
Add the this compound to the HP-β-CD solution.
-
Stir or sonicate the mixture at room temperature until the compound is fully dissolved. This may take several hours.
-
Sterile filter the final solution.
Visualizations
Caption: Experimental workflow for solubilizing the compound.
Caption: Strategies to enhance aqueous solubility.
References
Technical Support Center: Stability of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid
Welcome to the technical support center for 4'-Trifluoromethyl-biphenyl-4-carboxylic acid (CAS 195457-71-7). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability characteristics of this compound in solution. While specific public stability data for this exact molecule is limited, this guide utilizes established principles of medicinal chemistry and stability testing for structurally similar compounds, such as those containing trifluoromethylphenyl and biphenyl carboxylic acid moieties.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and experimental use of this compound.
Q1: My compound is precipitating out of my aqueous buffer (e.g., PBS, pH 7.4). What are the likely causes and solutions?
A1: Precipitation is typically due to the compound's low aqueous solubility, a common characteristic for molecules with lipophilic groups like trifluoromethyl (-CF3) and a biphenyl core.[1][2]
-
Initial Troubleshooting Steps:
-
Verify Concentration: Ensure your target concentration is not above the compound's solubility limit in the specific buffer system.
-
pH Adjustment: As a carboxylic acid, the compound's solubility is pH-dependent. Solubility will increase significantly at pH values above its pKa (likely around 4-5) as the carboxylate salt is formed. Try increasing the buffer pH to 8.0 or higher, if compatible with your experiment.
-
Use of Co-solvents: For stock solutions, dissolve the compound in a water-miscible organic solvent like DMSO, ethanol, or acetonitrile before making final dilutions into the aqueous buffer.[1] Be cautious that the final concentration of the organic solvent is low enough (typically <1%) to not affect your biological system.
-
Temperature: Ensure the buffer temperature is controlled, as solubility can decrease at lower temperatures.
-
Q2: I suspect my compound is degrading in solution over the course of my multi-day experiment. How can I confirm this?
A2: Degradation can be triggered by factors like pH, temperature, light, and oxidative stress.[3][4][5] To confirm degradation, you need to perform a stability-indicating analysis.
-
Recommended Approach:
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is the standard method.[6] It can separate the parent compound from potential degradants.
-
Time-Point Analysis: Prepare a solution of your compound under the exact experimental conditions (buffer, temperature, light exposure). Analyze aliquots via HPLC at T=0 and at subsequent time points (e.g., 24h, 48h, 72h).
-
Data Interpretation: Degradation is confirmed if you observe a decrease in the peak area of the parent compound and/or the appearance of new peaks corresponding to degradation products.
-
Q3: What are the most probable degradation pathways for this molecule?
A3: While the biphenyl and trifluoromethyl groups are generally stable, degradation can occur under stress conditions.[1][7][8]
-
Hydrolysis: The carboxylic acid group itself is stable, but other functional groups that might be part of a larger molecule containing this scaffold (e.g., esters, amides) are susceptible to acid or base-catalyzed hydrolysis.[9]
-
Oxidative Degradation: The aromatic rings can be susceptible to oxidation, especially in the presence of reactive oxygen species.[5]
-
Photodegradation: Exposure to UV light can sometimes induce degradation of aromatic systems.[1] Experiments should be conducted with protection from light where possible.
-
Decarboxylation: While less common for aromatic carboxylic acids, thermal stress could potentially lead to the loss of the -COOH group.[9]
Q4: How should I prepare and store stock solutions of this compound to maximize stability?
A4: Proper preparation and storage are critical for ensuring the integrity of your compound.
-
Best Practices:
-
Solvent Selection: Use a high-purity, anhydrous solvent such as DMSO or ethanol for the primary stock solution. The trifluoromethyl group enhances lipophilicity, making these good choices.[8]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture.
-
Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.
-
Inert Atmosphere: For maximum long-term stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
Experimental Protocols
To formally assess the stability of this compound, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[3][4][10]
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector or LC-MS system
-
pH meter, oven, photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve in the stock solvent for analysis.
-
Photolytic Stress: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC method.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks. Aim for 10-20% degradation for optimal results.[3][5]
Data Presentation
Quantitative results from stability studies should be summarized in clear tables.
Table 1: Example Solution Stability Data in PBS (pH 7.4) at 37°C
| Time Point (hours) | % Remaining of Parent Compound | Number of Degradation Products |
| 0 | 100.0% | 0 |
| 24 | 98.5% | 1 |
| 48 | 96.2% | 1 |
| 72 | 94.1% | 2 |
Table 2: Example Forced Degradation Study Results
| Stress Condition | % Degradation | Peak Purity of Parent | Comments |
| 0.1 M HCl, 60°C, 24h | 5.2% | Pass | Minor degradation observed. |
| 0.1 M NaOH, 60°C, 24h | 18.7% | Pass | Significant degradation with one major degradant. |
| 3% H₂O₂, RT, 24h | 12.4% | Pass | Moderate degradation, multiple minor degradants. |
| Heat (105°C), 24h | < 1% | Pass | Compound is thermally stable in solid state. |
| Photolytic (ICH Q1B) | 8.9% | Pass | Moderate sensitivity to light. |
Visualizations
Diagrams can clarify complex workflows and relationships.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Studies - STEMart [ste-mart.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Forced Degradation Testing | SGS USA [sgs.com]
Technical Support Center: Crystallization of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid.
Troubleshooting Crystallization Issues
Poor crystallization of this compound can manifest in several ways, including the formation of oils, fine powders, or an inability to induce crystal growth. This guide addresses these common issues in a question-and-answer format.
Q1: My compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This is often due to high supersaturation or the solution temperature being above the melting point of the impure compound.
Troubleshooting Steps:
-
Reduce Supersaturation Rate: Cool the solution more slowly to allow sufficient time for crystal nucleation and growth.
-
Increase Solvent Volume: Add a small amount of the "good" solvent (the solvent in which the compound is more soluble) to decrease the supersaturation level.
-
Seed the Solution: Introduce a small, pure crystal of this compound to encourage nucleation at a lower supersaturation.
-
Lower the Solution Temperature: If possible, cool the solution to a temperature below the melting point of the compound before inducing crystallization.
-
Change the Solvent System: Experiment with different solvent or co-solvent systems. A solvent with a lower boiling point might be beneficial.
Q2: The crystallization process results in a very fine powder, not well-defined crystals. How can I improve crystal size?
A2: The formation of fine powders is typically a result of rapid nucleation. To obtain larger crystals, the rate of nucleation should be controlled to favor crystal growth.
Troubleshooting Steps:
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.
-
Reduce Agitation: Avoid vigorous stirring or agitation once the solution starts to become cloudy, as this can induce rapid nucleation.
-
Use a Co-solvent System: A carefully selected co-solvent (anti-solvent) can be added slowly to a solution of the compound to gradually decrease its solubility and promote slow crystal growth.
Q3: I am unable to induce crystallization, even after cooling the solution. What are the next steps?
A3: Failure to crystallize can be due to several factors, including the solution not being sufficiently saturated or the presence of impurities that inhibit nucleation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seeding: Add a seed crystal of the pure compound.
-
-
Increase Concentration: If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration of the compound.
-
Purify the Material: If significant impurities are present, consider a preliminary purification step, such as column chromatography, before attempting recrystallization. A common solvent system for purification of similar compounds is ethyl acetate/petroleum ether.
Frequently Asked Questions (FAQs)
Q1: What are suitable solvents for the recrystallization of this compound?
A1: Based on the properties of the compound and data from structurally similar molecules, the following solvents and solvent systems are recommended as starting points for screening:
-
Single Solvents: Ethanol, methanol, and acetone are good starting points as the compound shows some solubility in them.
-
Co-solvent Systems:
-
Aqueous Ethanol/Methanol: Dissolve the compound in a minimal amount of hot ethanol or methanol and then slowly add hot water until the solution becomes slightly cloudy.
-
Benzene/Petroleum Ether: This system is effective for the non-fluorinated analog, 4-biphenyl-carboxylic acid, and may be applicable here.
-
DMF/Water: Dissolving the compound in a large excess of N,N-dimethylformamide (DMF) and adding a small amount of water has been successful for similar biphenyl carboxylic acids.
-
Q2: How does the trifluoromethyl group affect the crystallization of this compound?
A2: The trifluoromethyl (CF3) group is strongly electron-withdrawing and can influence intermolecular interactions, such as π-π stacking and hydrogen bonding. This can affect the crystal packing and, consequently, the ease of crystallization and the resulting crystal morphology. It may also increase the solubility in certain organic solvents compared to its non-fluorinated analog.
Q3: Is there a general protocol for recrystallization of this compound?
A3: While the optimal conditions should be determined experimentally, a general starting protocol is provided below. This protocol is based on common recrystallization techniques for aromatic carboxylic acids.
Experimental Protocols
General Recrystallization Protocol
This protocol provides a general framework for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized for your particular sample.
1. Solvent Selection:
-
Perform small-scale solubility tests to identify a suitable solvent or co-solvent system. A good single solvent will dissolve the compound when hot but not when cold. For a co-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "bad" (anti-solvent).
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring).
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
4. Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and cooling.
-
If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven at an appropriate temperature.
Data Presentation
Table 1: Solubility of 4-Biphenylcarboxylic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Methanol | 20 | ~5.0 |
| 40 | ~15.0 | |
| Ethanol | 20 | ~3.5 |
| 40 | ~10.0 | |
| Acetone | 20 | ~8.0 |
| 40 | ~25.0 | |
| Ethyl Acetate | 20 | ~4.5 |
| 40 | ~14.0 | |
| Toluene | 20 | ~1.0 |
| 40 | ~4.0 |
Note: This data is for 4-biphenylcarboxylic acid and should be used as an estimation for this compound. Actual solubilities may vary.
Visualizations
Troubleshooting Workflow for "Oiling Out"
Caption: A logical workflow for troubleshooting "oiling out".
General Recrystallization Workflow
Caption: A standard workflow for recrystallization.
Resolving peak tailing in HPLC analysis of "4'-Trifluoromethyl-biphenyl-4-carboxylic acid"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in HPLC that can compromise the accuracy and reproducibility of your results.[1] This guide will walk you through a systematic approach to identify and resolve the root cause of peak tailing for this compound.
Question: Why is the peak for this compound tailing?
Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often a result of unwanted secondary interactions between the analyte and the stationary phase, or suboptimal analytical conditions. The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety of your analyte, leading to peak tailing.[2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it will exist in both ionized and non-ionized forms, which can result in broadened or tailing peaks.[3] The predicted pKa of this compound is approximately 4.04.
-
Insufficient Buffer Capacity: A low buffer concentration may not be able to maintain a consistent pH on the column, leading to inconsistent analyte ionization and peak shape.[2]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.
-
Extra-column Volume: Excessive tubing length or diameter between the column and the detector can lead to band broadening and peak tailing.[1]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.[2]
Below is a troubleshooting workflow to address peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound?
For acidic compounds, it is recommended to use a mobile phase pH that is at least 2 pH units below the analyte's pKa to ensure it is in a single, non-ionized form.[4] Since the predicted pKa of this compound is around 4.04, a mobile phase pH between 2.0 and 3.0 is ideal.[2] This can be achieved using a suitable buffer, such as a phosphate or formate buffer.
Q2: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile generally has a stronger elution strength and lower viscosity, which can lead to sharper peaks and shorter run times.[5] However, for some phenolic and acidic compounds, methanol can sometimes improve peak shape by reducing tailing due to its hydrogen bonding capabilities.[5] It is advisable to test both solvents during method development to determine the optimal choice for your specific separation.
Q3: How does buffer concentration affect peak shape?
An adequate buffer concentration, typically in the range of 10-50 mM, is crucial for maintaining a stable pH across the column.[2] Insufficient buffer capacity can lead to pH shifts as the sample plug travels through the column, resulting in peak broadening and tailing. Increasing the buffer concentration can often improve peak symmetry.[6]
Q4: Can the type of HPLC column I use contribute to peak tailing?
Yes, the choice of column is critical. Older, Type-A silica columns have a higher number of accessible, acidic silanol groups that can cause significant tailing with polar and ionizable compounds.[7] Using a modern, high-purity, end-capped column is highly recommended to minimize these secondary interactions.[1] End-capping chemically modifies the residual silanol groups, making them less interactive.
Q5: What are extra-column effects and how can I minimize them?
Extra-column effects refer to band broadening that occurs outside of the HPLC column, in components such as the injector, detector cell, and the tubing connecting them.[1] To minimize these effects, use tubing with the smallest possible internal diameter and shortest possible length, and ensure all fittings are properly connected to avoid dead volume.
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative impact of various parameters on the peak shape of this compound. The asymmetry factor (As) is used as a measure of peak tailing, where a value of 1.0 represents a perfectly symmetrical peak, and values greater than 1.2 indicate significant tailing.[2]
| Parameter | Condition 1 | Expected Asymmetry Factor (As) | Condition 2 | Expected Asymmetry Factor (As) | Rationale |
| Mobile Phase pH | pH 4.0 (near pKa) | > 1.5 | pH 2.5 | 1.0 - 1.2 | At low pH, the carboxylic acid is fully protonated, minimizing secondary interactions with silanols.[8] |
| Organic Modifier | Acetonitrile | 1.1 - 1.3 | Methanol | 1.0 - 1.2 | Methanol's hydrogen bonding capacity can sometimes reduce tailing for acidic compounds.[5] |
| Buffer Concentration | 5 mM | > 1.4 | 25 mM | 1.0 - 1.2 | Higher buffer concentration ensures stable pH across the column, leading to better peak shape.[6] |
| Column Type | Standard C18 | > 1.3 | End-capped C18 | 1.0 - 1.2 | End-capping reduces the number of active silanol sites available for secondary interactions.[1] |
Experimental Protocols
This section provides a detailed starting methodology for the HPLC analysis of this compound.
Objective: To develop a robust HPLC method for the quantification of this compound with good peak symmetry.
Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid (or phosphoric acid)
-
Potassium phosphate monobasic
-
HPLC system with UV detector
-
C18 reversed-phase column (end-capped, e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
-
-
Mobile Phase Preparation (Recommended Starting Conditions):
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC grade water. Degas the solution.
-
Mobile Phase B: Acetonitrile.
-
Alternatively, a phosphate buffer can be used. For a 25 mM phosphate buffer at pH 2.5, dissolve 3.4 g of potassium phosphate monobasic in 1 L of water and adjust the pH to 2.5 with phosphoric acid.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, end-capped (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical starting gradient could be:
-
0-1 min: 95% A, 5% B
-
1-10 min: Gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12.1-15 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the UV maximum of the analyte)
-
-
Method Optimization:
-
If peak tailing is observed, ensure the mobile phase pH is below 3.0.
-
Increase the buffer concentration in Mobile Phase A to 25 mM or 50 mM if necessary.
-
Evaluate the use of methanol as the organic modifier (Mobile Phase B) and compare the peak shape to that obtained with acetonitrile.
-
If the issue persists, consider trying a different brand of end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl).
-
Visualization of Analyte-Stationary Phase Interaction
The following diagram illustrates the secondary interaction between the ionized form of this compound and a residual silanol group on the stationary phase, which is a primary cause of peak tailing.
Caption: Secondary interaction causing peak tailing.
References
Minimizing impurities in the final product of "4'-Trifluoromethyl-biphenyl-4-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in the final product of "4'-Trifluoromethyl-biphenyl-4-carboxylic acid".
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 4-carboxyphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene (or a similar aryl halide) in the presence of a palladium catalyst and a base.
Q2: What are the typical impurities encountered in the synthesis of this compound via Suzuki coupling?
A2: Common impurities include:
-
Homocoupling products: Dimerization of the boronic acid starting material (biphenyl-4,4'-dicarboxylic acid) or the aryl halide.
-
Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom, leading to benzoic acid.
-
Dehalogenated starting material: Reduction of the aryl halide (e.g., 4-(trifluoromethyl)benzene).
-
Residual starting materials: Unreacted 4-carboxyphenylboronic acid or 1-bromo-4-(trifluoromethyl)benzene.
-
Catalyst residues: Trace amounts of palladium.
Q3: What are the recommended purification methods for this compound?
A3: The most effective purification methods are:
-
Recrystallization: This is a highly effective technique for removing most impurities. Suitable solvent systems include mixtures of an organic solvent and water (e.g., ethanol/water, DMF/water) or a combination of a good solvent and a poor solvent (e.g., benzene/petroleum ether).
-
Column Chromatography: Silica gel column chromatography using a solvent system such as ethyl acetate/hexane can be employed to separate the desired product from impurities with different polarities.[1]
Q4: Which analytical techniques are best suited for assessing the purity of the final product?
A4: A combination of the following analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect and identify impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
-
Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches).
Troubleshooting Guides
Issue 1: Low Yield in Suzuki Coupling Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is not oxidized. Use fresh catalyst or a pre-catalyst that is activated in situ. - Consider using a more active catalyst system, such as one with bulky electron-rich phosphine ligands (e.g., Buchwald ligands). |
| Poor Quality of Boronic Acid | - Use fresh, high-purity 4-carboxyphenylboronic acid. Boronic acids can degrade over time. - Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt. |
| Presence of Oxygen | - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can deactivate the palladium catalyst. |
| Inappropriate Base or Solvent | - Optimize the base. Stronger bases like potassium phosphate (K₃PO₄) can sometimes improve yields. - Ensure the solvent system (e.g., dioxane/water, toluene/water) provides good solubility for all reactants. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish, consider increasing the temperature (typically 80-110 °C). - If catalyst decomposition is suspected, try a lower temperature for a longer duration. |
Issue 2: High Levels of Homocoupling Impurities
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction Mixture | - Rigorously exclude oxygen from the reaction. Ensure proper degassing of solvents and maintain a positive pressure of an inert gas. |
| Slow Transmetalation Step | - Use a more effective base (e.g., cesium carbonate or potassium phosphate) to facilitate the transmetalation of the boronic acid to the palladium center. - Ensure the boronic acid is of high quality and readily available for the reaction. |
| Suboptimal Catalyst Loading | - While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the desired cross-coupling. |
Issue 3: Difficulty in Removing Impurities by Recrystallization
| Potential Cause | Troubleshooting Steps |
| "Oiling Out" of the Product | - "Oiling out" occurs when the product separates as a liquid instead of a solid. This can be due to the saturation temperature being above the product's melting point or high impurity levels. - To remedy this, reheat the solution to redissolve the oil, add more of the "good" solvent to lower the saturation temperature, and allow it to cool more slowly. |
| Co-crystallization of Impurities | - If an impurity has very similar solubility properties to the product, it may co-crystallize. - Try a different solvent system for recrystallization. A solvent screen using small amounts of material can identify a more selective system. - Consider a preliminary purification step, such as column chromatography, to remove the problematic impurity before recrystallization. |
| Low Recovery of Crystalline Product | - The most common cause is using an excessive amount of solvent. Use the minimum amount of hot solvent required to just dissolve the solid. - Ensure the crystals are washed with a minimal amount of ice-cold solvent to prevent the product from dissolving. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar biphenyl syntheses and should be optimized for specific laboratory conditions.
Materials:
-
4-Carboxyphenylboronic acid
-
1-Bromo-4-(trifluoromethyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water (degassed)
Procedure:
-
In a round-bottom flask, combine 4-carboxyphenylboronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Under an inert atmosphere (e.g., argon or nitrogen), add toluene and a 2 M aqueous solution of potassium carbonate.
-
Stir the mixture vigorously and heat to 80-90°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to completely dissolve the solid with gentle heating and swirling.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
To the hot, clear solution, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, during which crystals should form.
-
To maximize yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 3: HPLC Method for Purity Analysis
This is a general method and should be validated and optimized for the specific instrumentation and impurities of interest.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known amount of the final product in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL. |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling reaction.
Caption: Simplified signaling pathway illustrating the mechanism of action of MTP inhibitors, a class of drugs to which derivatives of the target molecule belong.
References
Validation & Comparative
A Comparative Guide to 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid as a Reference Standard for Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate reference standard is a critical step to ensure the accuracy and reliability of analytical results. This guide provides a comprehensive comparison of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid as a reference standard against two viable alternatives: Biphenyl-4-carboxylic acid and 4-Chlorobiphenyl-4-carboxylic acid. This comparison is based on their physicochemical properties, purity, and a proposed analytical methodology for their evaluation.
Introduction to the Reference Standards
This compound is a fluorinated derivative of biphenyl-4-carboxylic acid. The presence of the trifluoromethyl group can significantly influence its physicochemical properties, such as lipophilicity and chromatographic retention, making it a suitable reference standard in the analysis of related pharmaceutical compounds, including as a known related compound of the drug Celecoxib.[1][2][3]
Biphenyl-4-carboxylic acid is the parent compound and a common organic building block.[4] Its well-characterized nature and commercial availability make it a frequent choice as a reference standard in various analytical applications.
4-Chlorobiphenyl-4-carboxylic acid offers an alternative with a different substitution on the biphenyl core. The chloro- substitution provides another level of variation in polarity and reactivity, which can be useful for chromatographic method development and validation.
Performance Comparison
While direct, publicly available experimental studies comparing the performance of these three specific compounds as reference standards are limited, a comparative analysis can be constructed based on their typical specifications from suppliers and established analytical principles. The following table summarizes key parameters for these compounds.
| Parameter | This compound | Biphenyl-4-carboxylic acid | 4-Chlorobiphenyl-4-carboxylic acid |
| CAS Number | 195457-71-7[5] | 92-92-2[4] | 5748-40-3 |
| Molecular Formula | C₁₄H₉F₃O₂[5] | C₁₃H₁₀O₂[4] | C₁₃H₉ClO₂ |
| Molecular Weight | 266.22 g/mol [5] | 198.22 g/mol | 232.66 g/mol |
| Typical Purity (by HPLC) | ≥98% | ≥99% (HPLC)[6] | ≥98% |
| Melting Point | Not specified | 224-228 °C[6] | 268-272 °C |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, DMSO. | Soluble in organic solvents. | Soluble in organic solvents. |
| Key Structural Feature | Trifluoromethyl group | Unsubstituted biphenyl | Chloro-substituted biphenyl |
Experimental Protocols
To facilitate a direct comparison of these reference standards, a robust analytical method is required. The following High-Performance Liquid Chromatography (HPLC) method is proposed, based on established methods for the analysis of Celecoxib and its related impurities.[1]
Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products, making it suitable for purity analysis and stability studies.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare 1 mg/mL stock solutions of each reference standard in methanol. Dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
Forced Degradation Study Protocol
To compare the stability of the reference standards, a forced degradation study should be performed according to ICH guidelines. This involves subjecting the compounds to various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Procedure:
-
Prepare solutions of each reference standard at 1 mg/mL in a suitable solvent.
-
Expose the solutions to the stress conditions outlined above.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the stability-indicating HPLC method to determine the percentage degradation and identify any degradation products.
Visualizations
Experimental Workflow for Reference Standard Comparison
Caption: Workflow for comparing reference standards.
Logical Flow for Selecting a Reference Standard
Caption: Decision tree for reference standard selection.
Conclusion
The choice of a reference standard is contingent upon the specific requirements of the analytical method. This compound is an excellent choice when it is the direct analyte of interest or a known impurity that needs to be quantified. Its unique trifluoromethyl group provides distinct chromatographic behavior that can be advantageous for method specificity.
For applications where a more general biphenyl carboxylic acid reference standard is needed, Biphenyl-4-carboxylic acid offers high purity and a well-documented profile. 4-Chlorobiphenyl-4-carboxylic acid serves as a valuable alternative, particularly when developing methods for other chlorinated biphenyl compounds.
Ultimately, the most suitable reference standard should be selected after a thorough evaluation of its performance within the specific analytical method. The experimental protocols provided in this guide offer a framework for conducting such an evaluation, enabling researchers to make an informed decision based on empirical data.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Celecoxib Impurities | SynZeal [synzeal.com]
- 3. Celecoxib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Biphenyl-4-carboxylic acid [webbook.nist.gov]
- 5. This compound | CAS 195457-71-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chemimpex.com [chemimpex.com]
Comparative Bioactivity of 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid and its Positional Isomers: A Guide for Researchers
A deep dive into the structure-activity relationships governing the anti-inflammatory and cytotoxic potential of trifluoromethyl-biphenyl-4-carboxylic acid isomers.
Structure-Activity Relationship (SAR) Analysis
The bioactivity of biphenyl-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. The trifluoromethyl group, in particular, is a common feature in many bioactive compounds due to its ability to enhance metabolic stability and binding affinity.
Anti-Inflammatory Activity:
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The general structure-activity relationship for COX-2 inhibitors often involves a diaryl heterocyclic or similar scaffold. The presence of a trifluoromethyl group can contribute to the volume and electronic properties of the molecule, which are critical for selective binding to the larger active site of the COX-2 enzyme compared to COX-1.
It is hypothesized that the position of the trifluoromethyl group on the biphenyl ring will impact the molecule's conformation and its ability to fit into the hydrophobic pocket of the COX-2 active site. While specific IC50 values are not available for a direct comparison, the 4'-position is a common feature in many potent COX-2 inhibitors. This suggests that 4'-Trifluoromethyl-biphenyl-4-carboxylic acid may exhibit the most favorable orientation for binding and inhibition. The 2'- and 3'-isomers may experience steric hindrance or suboptimal electronic interactions, potentially leading to reduced inhibitory activity.
Cytotoxic Activity:
The cytotoxic effects of small molecules against cancer cell lines are often evaluated to identify potential anticancer agents. Biphenyl derivatives have been explored for their anticancer properties. The trifluoromethyl group can enhance the lipophilicity of a compound, facilitating its passage through cell membranes.
The precise positioning of the CF3 group can affect the molecule's interaction with intracellular targets, such as enzymes or transcription factors, that are critical for cancer cell survival and proliferation. Without direct experimental data, it is challenging to definitively rank the cytotoxic potential of the three isomers. However, alterations in the electronic distribution and steric bulk due to the CF3 group's position could lead to differential interactions with cellular machinery, resulting in varying levels of cytotoxicity.
Data Presentation
A comprehensive search of available scientific literature and databases did not yield specific quantitative data (e.g., IC50 values) for a direct comparison of the anti-inflammatory and cytotoxic activities of the 2'-, 3'-, and 4'-isomers of Trifluoromethyl-biphenyl-4-carboxylic acid. To facilitate future research that can populate such a comparative table, detailed experimental protocols are provided in the following section.
Experimental Protocols
In Vitro COX-2 Inhibition Assay (Fluorometric Method)
This protocol outlines a method for determining the inhibitory activity of the test compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor (e.g., hematin or L-epinephrine)
-
Arachidonic Acid (substrate)
-
Test compounds (2'-, 3'-, and 4'-isomers) dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and positive control to the desired concentrations in COX Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme and Inhibitor Incubation: To each well of the 96-well plate, add the COX Assay Buffer, COX Cofactor, and COX-2 enzyme solution. Add the diluted test compounds or positive control to the respective wells. For the enzyme control well, add the same volume of DMSO.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the COX Probe to all wells. Initiate the reaction by adding the Arachidonic Acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for at least 10 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor) / Rate of Enzyme Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the test compounds on a cancer cell line (e.g., MCF-7, human breast adenocarcinoma) using the MTT assay.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (2'-, 3'-, and 4'-isomers) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom microplate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: A generalized workflow for the comparative bioactivity study.
Caption: A hypothetical signaling pathway illustrating potential targets.
A Comparative Analysis of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and Other Biphenyl Carboxylic Acid Derivatives
A detailed examination of the efficacy of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid in comparison to other biphenyl carboxylic acid analogs reveals its significant potential in anticancer and URAT1 inhibitory activities. The inclusion of the trifluoromethyl group at the 4'-position of the biphenyl scaffold has been shown to modulate biological activity, often enhancing potency.
This guide provides a comprehensive comparison of this compound with other derivatives, supported by experimental data from in vitro studies. Detailed experimental protocols and diagrams of relevant signaling pathways are included to provide a thorough understanding for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various biphenyl carboxylic acid derivatives in anticancer and URAT1 inhibition assays.
Anticancer Activity
The cytotoxic effects of several biphenyl carboxylic acid derivatives were evaluated against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented below. A lower IC50 value indicates higher potency.
| Compound ID | Substituent on Biphenyl Ring | MCF-7 IC50 (µM)[1] | MDA-MB-231 IC50 (µM)[1] |
| 3g | 4'-(Trifluoromethyl) | 15.42 ± 1.12 | 14.88 ± 1.42 |
| 3a | Unsubstituted | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3b | 4'-Methyl | 18.75 ± 1.24 | 16.24 ± 1.58 |
| 3c | 4'-Methoxy | 20.14 ± 1.58 | 18.96 ± 1.24 |
| 3d | 4'-Chloro | 16.28 ± 1.15 | 15.64 ± 1.36 |
| 3j | 4'-Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen (Standard) | - | 7.54 ± 0.52 | 8.12 ± 0.68 |
URAT1 Inhibitory Activity
A series of biphenyl carboxylic acid derivatives were screened for their ability to inhibit the urate transporter 1 (URAT1), a key target for the treatment of hyperuricemia and gout. The IC50 values for these compounds are listed below.
| Compound ID | General Structure | R Group | IC50 (µM)[2] |
| A1 | Series A | 4-Fluorophenyl | 0.93 |
| A2 | Series A | 3-Chlorophenyl | 1.28 |
| B1 | Series B | Phenyl | 0.45 |
| B21 | Series B | 2-Thienyl | 0.17 |
| Benzbromarone (Standard) | - | - | 0.25 |
Note: Data for this compound in a comparable URAT1 inhibition assay was not available in the searched literature.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of biphenyl carboxylic acid derivatives on cancer cell lines.
1. Cell Culture and Seeding:
-
Human breast cancer cell lines (MCF-7 and MDA-MB-231) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds.
-
The plates are incubated for 48 hours.
3. MTT Assay:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
4. Data Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
In Vitro URAT1 Inhibition Assay
This protocol describes the method to assess the inhibitory activity of compounds against the human URAT1 transporter.
1. Cell Culture and Transfection:
-
Human embryonic kidney 293 (HEK293) cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid expressing human URAT1.
2. Uric Acid Uptake Assay:
-
Transfected cells are seeded in 24-well plates.
-
After 24 hours, the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
The cells are then incubated with the test compounds at various concentrations for 10 minutes at 37°C.
-
A solution containing [14C]-labeled uric acid is added to each well, and the uptake is allowed to proceed for 5 minutes.
-
The uptake is stopped by washing the cells with ice-cold buffer.
3. Quantification and Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The percentage of inhibition of uric acid uptake is calculated for each compound concentration relative to the vehicle control.
-
IC50 values are determined by fitting the data to a dose-response curve.
Signaling Pathways
The biological activities of biphenyl carboxylic acids can be attributed to their interaction with various cellular signaling pathways. Below are diagrams of two pathways potentially modulated by these compounds, the Estrogen Receptor and NF-κB signaling pathways, which are often implicated in breast cancer.
Caption: Estrogen Receptor Signaling Pathway.
Caption: NF-κB Signaling Pathway.
References
A Comparative Guide to 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and Statins in Lipid-Lowering Studies
For researchers and professionals in drug development, understanding the comparative landscape of lipid-lowering agents is crucial for advancing novel therapeutics. This guide provides a detailed comparison between the established class of drugs, statins, and the investigational compound 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. While extensive clinical data supports the efficacy of statins, information on this compound is primarily from preclinical studies, necessitating a nuanced comparison.
Quantitative Data Presentation
The following tables summarize the lipid-lowering performance of various statins based on extensive clinical trial data. Due to the limited publicly available information on this compound, a direct quantitative comparison is not currently feasible.
Table 1: Statin Efficacy on LDL-Cholesterol (LDL-C) Reduction
| Statin | Daily Dosage | Mean LDL-C Reduction (%) |
| Atorvastatin | 10 mg | 37 - 39% |
| 20 mg | 43% | |
| 40 mg | 47 - 50% | |
| 80 mg | 51 - 55% | |
| Rosuvastatin | 5 mg | 41% |
| 10 mg | 46% | |
| 20 mg | 50 - 53% | |
| 40 mg | 55 - 57% | |
| Simvastatin | 10 mg | 28% |
| 20 mg | 30 - 35% | |
| 40 mg | 35 - 39% | |
| 80 mg | 46% | |
| Pravastatin | 10 mg | 22% |
| 20 mg | 24% | |
| 40 mg | 30 - 34% | |
| 80 mg | 37% | |
| Lovastatin | 20 mg | 24 - 27% |
| 40 mg | 25 - 32% | |
| 80 mg | 40% | |
| Fluvastatin | 20 mg | 22% |
| 40 mg | 25% | |
| 80 mg (XL) | 33 - 35% | |
| Pitavastatin | 1 mg | 33% |
| 2 mg | 39% | |
| 4 mg | 45% |
Table 2: Statin Efficacy on HDL-Cholesterol (HDL-C) and Triglycerides (TG)
| Statin | Daily Dosage | Mean HDL-C Increase (%) | Mean Triglyceride Reduction (%) |
| Atorvastatin | 10 - 80 mg | 5 - 9% | 19 - 28% |
| Rosuvastatin | 5 - 40 mg | 8 - 10% | 10 - 26% |
| Simvastatin | 20 - 80 mg | ~8% | 12 - 15% |
| Pravastatin | 10 - 40 mg | ~7% | 8 - 13% |
| Lovastatin | 20 - 80 mg | 6 - 9.5% | 10 - 19% |
| Fluvastatin | 20 - 80 mg | ~3% | 3 - 18% |
| Pitavastatin | 1 - 4 mg | 4 - 9.6% | 13 - 17% |
This compound: Preclinical Data
Limited preclinical data indicates that this compound is an orally active hypolipidemic agent. In a study involving diet-induced hypercholesterolemic African green monkeys, oral administration of 15-60 mg/kg twice daily resulted in reduced serum LDL-cholesterol concentrations.[1] However, specific percentages of reduction for LDL-C, HDL-C, and triglycerides are not publicly available.
Experimental Protocols
Statin Clinical Trials (General Protocol)
A typical large-scale clinical trial evaluating the efficacy of a statin involves a multicenter, randomized, double-blind, placebo-controlled design.
-
Participant Selection: Patients with hypercholesterolemia, with or without existing cardiovascular disease, are recruited based on specific inclusion and exclusion criteria (e.g., baseline LDL-C levels, age, medical history).
-
Washout Period: A washout period of several weeks is often implemented where patients discontinue any current lipid-lowering medications.
-
Randomization: Participants are randomly assigned to receive either a specific dose of the statin or a placebo.
-
Treatment Period: The treatment duration typically ranges from several weeks to several years.
-
Data Collection: Fasting blood samples are collected at baseline and at specified intervals throughout the study to measure lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides).
-
Efficacy Endpoints: The primary endpoint is usually the mean percent change in LDL-C from baseline. Secondary endpoints often include changes in other lipid parameters and the incidence of major cardiovascular events.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the trial.
This compound: Preclinical Study Protocol
The available information points to a study in a non-human primate model.
-
Animal Model: Diet-induced hypercholesterolemic African green monkeys are used to model human hyperlipidemia.
-
Dosing: The compound is administered orally at doses ranging from 15 to 60 mg/kg, twice a day.[1]
-
Blood Sampling: Serum is collected to measure LDL-cholesterol concentrations.
-
Outcome: The primary outcome is the reduction in serum LDL-cholesterol levels compared to a control group.[1]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Statins
Statins lower cholesterol by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway in the liver. This leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the bloodstream.
Putative Mechanism of Action of this compound
While the exact mechanism is not well-defined, some biphenyl carboxylic acid analogs have been shown to inhibit glyceride synthesis.[2] A possible mechanism could involve the interference with enzymes responsible for the formation of triglycerides.
General Experimental Workflow for Lipid-Lowering Studies
The following diagram illustrates a typical workflow for preclinical and clinical evaluation of a novel lipid-lowering agent.
Conclusion
Statins are a well-established class of drugs with a robust body of evidence from numerous large-scale clinical trials demonstrating their efficacy in lowering LDL-C and reducing cardiovascular risk. Their mechanism of action via HMG-CoA reductase inhibition is well understood.
In contrast, this compound is an investigational compound with limited publicly available data. Preclinical evidence suggests it possesses hypolipidemic activity, specifically in reducing LDL-cholesterol. However, the lack of quantitative data and a clearly defined mechanism of action makes a direct and comprehensive comparison with statins challenging at this stage. Further research, including detailed preclinical and eventually clinical studies, is necessary to fully elucidate the therapeutic potential and safety profile of this compound and to determine its place, if any, in the landscape of lipid-lowering therapies. Researchers in the field will be keenly awaiting further publications to clarify the performance and mechanism of this and other novel lipid-modifying agents.
References
Validating the Mechanism of Action of 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action for 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and its derivatives. While this specific molecule is a versatile chemical intermediate, its structural motifs are present in various biologically active compounds. This document outlines potential therapeutic applications, compares the performance of its derivatives with established alternatives, and provides standardized experimental protocols for mechanism-of-action validation.
Potential Therapeutic Applications and Mechanisms of Action
The core structure of this compound, featuring a biphenyl scaffold and a trifluoromethyl group, is associated with several pharmacological activities. The trifluoromethyl group often enhances metabolic stability and target binding affinity. Below, we explore the most promising therapeutic avenues for derivatives of this compound.
Anticancer Activity
Biphenyl carboxylic acid derivatives have emerged as a promising class of anticancer agents. Research suggests multiple potential mechanisms through which these compounds may exert their effects.
-
Estrogen Receptor α (ERα) Inhibition: For hormone-receptor-positive breast cancers, derivatives of this compound have been investigated as inhibitors of ERα. By binding to the receptor, these compounds can block the proliferative signaling of estrogen.
-
Epidermal Growth Factor Receptor (EGFR) Allosteric Inhibition: Some biphenyl-containing compounds have been designed as allosteric inhibitors of EGFR tyrosine kinase. This mechanism offers an alternative to traditional ATP-competitive inhibitors, potentially overcoming certain forms of drug resistance.
-
Lactate Dehydrogenase A (LDHA) Inhibition: A derivative of this compound has been synthesized with the aim of inhibiting human lactate dehydrogenase A (hLDHA). This enzyme is crucial for anaerobic glycolysis, a hallmark of many cancer cells, making it an attractive therapeutic target.
Comparative Performance of Anticancer Derivatives:
| Compound Class | Target | Key Performance Metric (Example) | Alternative Compound | Target | Key Performance Metric (Example) |
| Biphenyl Carboxylic Acid Derivative | ERα | IC50: 9.92 ± 0.97 µM (MCF-7 cells) | Tamoxifen | ERα | IC50: 10.14 ± 2.05 µM (MCF-7 cells)[1] |
| Biphenyl Derivative | EGFR (Allosteric) | IC50 comparable to Erlotinib (HCT-116 cells) | Erlotinib | EGFR (ATP-competitive) | Standard of care |
| Biphenyl Methane Derivative | hLDHA | Potential for high binding affinity (in silico) | Galloflavin | hLDHA | Known inhibitor |
Antimicrobial Activity
The biphenyl scaffold is also found in compounds with antimicrobial properties. Derivatives of this compound have been explored for their potential to combat bacterial infections.
-
Inhibition of FabH: Molecular docking studies suggest that fluorine and trifluoromethyl-substituted biphenyl derivatives can bind to and inhibit Escherichia coli FabH, a key enzyme in bacterial fatty acid synthesis.
Comparative Performance of Antimicrobial Derivatives:
| Compound Class | Target | Key Performance Metric (Example) | Alternative Compound | Target | Key Performance Metric (Example) |
| Fluorinated Biphenyl Derivative | E. coli FabH | Enhanced antibacterial activity | Triclosan | FabI | Broad-spectrum antibacterial |
Metabolic Regulation
A close analog, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, has been identified as a hypolipidemic agent. Furthermore, more complex derivatives are known to inhibit microsomal triglyceride transfer protein (MTP).
-
Lowering LDL-Cholesterol: Oral administration of 4'-Trifluoromethyl-2-biphenyl carboxylic acid has been shown to reduce serum LDL-cholesterol levels in animal models.
-
MTP Inhibition: Dirlotapide, a complex derivative, is a potent inhibitor of MTP, which is involved in the assembly and secretion of triglyceride-rich lipoproteins. This mechanism is targeted for the treatment of obesity.
Comparative Performance of Metabolic Regulating Derivatives:
| Compound Class | Target/Effect | Key Performance Metric (Example) | Alternative Compound | Target/Effect | Key Performance Metric (Example) |
| 4'-Trifluoromethyl-2-biphenyl carboxylic acid | Lowering LDL-cholesterol | Dose-dependent reduction in serum LDL | Atorvastatin | HMG-CoA Reductase Inhibitor | Standard of care |
| Dirlotapide (Derivative) | MTP Inhibition | Potent inhibition in HepG2 cells | Lomitapide | MTP Inhibition | Approved for hypercholesterolemia |
Experimental Protocols for Mechanism of Action Validation
To validate the potential mechanisms of action, a series of in vitro and cell-based assays are recommended.
Anticancer Activity Validation
2.1.1. ERα Binding Assay (Competitive Ligand Binding Assay)
-
Objective: To determine the binding affinity of the test compound to the estrogen receptor alpha.
-
Protocol:
-
Prepare a reaction buffer containing purified, recombinant human ERα.
-
Add a known concentration of a radiolabeled estrogen (e.g., [3H]-estradiol).
-
Add varying concentrations of the test compound.
-
Incubate to allow for competitive binding.
-
Separate bound from unbound radioligand using a method such as dextran-coated charcoal or filter binding.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Calculate the IC50 value, representing the concentration of the test compound that displaces 50% of the radiolabeled ligand.
-
2.1.2. EGFR Tyrosine Kinase Activity Assay
-
Objective: To measure the inhibitory effect of the test compound on EGFR kinase activity.
-
Protocol:
-
Use a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
In a multi-well plate, combine recombinant human EGFR, a suitable substrate peptide, and ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction to allow for kinase activity.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value based on the inhibition of the luminescent signal.
-
2.1.3. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of the test compound on cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7 for ERα, HCT-116 for EGFR) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, the concentration at which cell viability is reduced by 50%.
-
Antimicrobial Activity Validation
2.2.1. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a two-fold serial dilution of the test compound in a liquid growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., E. coli).
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
Metabolic Regulation Validation
2.3.1. MTP Activity Assay
-
Objective: To measure the inhibition of microsomal triglyceride transfer protein activity.
-
Protocol:
-
Utilize a commercially available MTP activity assay kit.
-
The assay typically involves donor and acceptor vesicles and measures the transfer of a fluorescently labeled lipid by MTP.
-
Incubate purified MTP with the donor and acceptor vesicles in the presence of varying concentrations of the test compound.
-
Measure the increase in fluorescence in the acceptor vesicles over time.
-
Calculate the IC50 value based on the inhibition of lipid transfer.
-
Visualizing Pathways and Workflows
Signaling Pathway for EGFR Inhibition
Caption: Allosteric inhibition of the EGFR signaling pathway by a biphenyl carboxylic acid derivative.
Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for the screening and development of novel anticancer compounds.
Logical Relationship of Potential Mechanisms
Caption: Potential therapeutic applications stemming from the core chemical scaffold.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-Trifluoromethyl-biphenyl-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two proposed analytical methodologies for the quantification of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document presents robust proposed methods based on established analytical principles for structurally analogous compounds. Furthermore, a detailed protocol for the cross-validation of these methods is provided to ensure data integrity and consistency across different analytical techniques.
Proposed Analytical Methods: A Comparative Overview
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the proposed HPLC-UV and LC-MS/MS methods for the analysis of this compound.
| Parameter | Proposed HPLC-UV Method | Proposed LC-MS/MS Method |
| Principle | Separation based on polarity with UV detection | Separation based on polarity with mass-based detection |
| Instrumentation | HPLC system with UV/Vis Detector | UPLC or HPLC system coupled to a tandem mass spectrometer |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with acid modifier like 0.1% Formic Acid) | Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) |
| Detection | UV absorbance at an appropriate wavelength (e.g., 254 nm) | Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions |
| Expected Linearity | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Expected Accuracy | 90-110% | 85-115% |
| Expected Precision | < 15% RSD | < 15% RSD |
| Expected LOQ | ~0.1 µg/mL | ~1 ng/mL |
| Sample Throughput | Moderate | High |
| Selectivity | Moderate; susceptible to interferences from co-eluting compounds with similar UV spectra. | High; very specific due to monitoring of parent and fragment ions. |
| Cost | Lower instrumentation and operational cost | Higher instrumentation and operational cost |
Experimental Protocols
Proposed Method 1: HPLC-UV Analysis
This method is adapted from established procedures for biphenyl carboxylic acids.[1]
1. Sample Preparation (for Plasma) a. To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar, non-interfering compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water. A typical starting point is a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan of a standard solution (a starting wavelength of 254 nm is recommended).
Proposed Method 2: LC-MS/MS Analysis
This method is based on general procedures for the analysis of trifluoromethyl-substituted benzoic acids and other carboxylic acids in biological matrices.[2][3]
1. Sample Preparation (for Plasma) a. Sample preparation can follow the same protein precipitation protocol as the HPLC-UV method for initial evaluation. For higher sensitivity, a solid-phase extraction (SPE) may be employed.
2. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A starting gradient could be 95% A, ramped to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI negative mode is typically suitable for carboxylic acids.
-
MRM Transitions: To be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be [M-H]⁻, and product ions will be generated by collision-induced dissociation.
Cross-Validation Protocol
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies to ensure the comparability of the results.[4][5] The following protocol is based on FDA and EMA guidelines.[4][6][7][8]
1. Objective: To compare the performance of the proposed HPLC-UV and LC-MS/MS methods for the quantification of this compound.
2. Experimental Design: a. Sample Selection: Analyze a minimum of 30 study samples in triplicate by both the HPLC-UV (Method A) and LC-MS/MS (Method B) methods. b. Data Analysis: i. Calculate the mean concentration for each sample from the triplicate measurements for both methods. ii. For each sample, calculate the percentage difference between the mean concentrations obtained by the two methods: % Difference = ((Concentration_MethodA - Concentration_MethodB) / Average_Concentration) * 100 iii. The average concentration is the mean of the results from Method A and Method B.
3. Acceptance Criteria: a. At least 67% (2/3) of the samples should have a percentage difference within ±20% of the average concentration.[5] b. A correlation plot of the results from the two methods should be generated, and the correlation coefficient (r²) should be close to 1.
Visualizations
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Comparison of key performance parameters for the proposed methods.
References
- 1. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Determination the Residues of Cyflumetofen and Its Metabolite in Plant Origin Food by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry [qikan.cmes.org]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. courses.washington.edu [courses.washington.edu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
A Comparative Analysis of the Metabolic Stability of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and its non-fluorinated counterpart, biphenyl-4-carboxylic acid. The introduction of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. This document outlines the theoretical basis for this enhancement, presents illustrative experimental data, and provides detailed experimental protocols for assessing metabolic stability.
Introduction: The Role of Trifluoromethylation in Metabolic Stability
The metabolic stability of a drug candidate is a critical factor in its development, influencing its half-life, bioavailability, and overall pharmacokinetic profile. A primary route of metabolism for many xenobiotics is oxidation, often mediated by the cytochrome P450 (CYP) family of enzymes. For aromatic compounds like biphenyl-4-carboxylic acid, this typically involves hydroxylation of the aromatic rings.
The introduction of a trifluoromethyl (CF₃) group at a potential site of metabolism can significantly enhance a molecule's stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by CYPs. By replacing a hydrogen atom with a CF₃ group on one of the phenyl rings, the oxidative metabolism at that position is effectively blocked. This "metabolic shielding" is expected to lead to a longer half-life and lower intrinsic clearance for the fluorinated compound compared to its non-fluorinated analog.
Comparative Metabolic Stability Data
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Biphenyl-4-carboxylic acid | 15 | 92.4 |
| This compound | > 60 | < 11.6 |
Note: The data in this table is illustrative and based on typical results observed when a metabolically labile position on a molecule is blocked with a trifluoromethyl group. Actual experimental values may vary.
Experimental Protocols
The following is a detailed methodology for a typical in vitro liver microsomal stability assay used to determine the half-life and intrinsic clearance of a compound.
Objective: To assess the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials:
-
Test compounds (this compound and biphenyl-4-carboxylic acid)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compounds by diluting the stock solutions in phosphate buffer to the desired concentration.
-
Prepare the liver microsome suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The in vitro half-life (t½) is calculated from the slope of the linear regression of this plot (slope = -k, where k is the elimination rate constant) using the equation: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in the incubation).
Visualizing the Experimental Workflow and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the liver microsomal stability assay and the proposed metabolic pathways for both compounds.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Caption: Proposed metabolic pathways highlighting the blocking effect of the CF3 group.
Discussion and Conclusion
The strategic placement of a trifluoromethyl group on a biphenyl scaffold is a well-established method for enhancing metabolic stability. For biphenyl-4-carboxylic acid, the primary route of phase I metabolism is expected to be CYP-mediated hydroxylation on the phenyl rings. The introduction of a CF₃ group at the 4'-position of the biphenyl ring system effectively blocks this metabolic pathway.
This metabolic shielding is predicted to result in a significantly longer in vitro half-life and lower intrinsic clearance for this compound when compared to its non-fluorinated counterpart. This enhanced metabolic stability can translate to improved pharmacokinetic properties in vivo, such as a longer plasma half-life and increased oral bioavailability.
Benchmarking Synthesis Efficiency: A Comparative Guide to 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 4'-Trifluoromethyl-biphenyl-4-carboxylic acid is a crucial intermediate in modern pharmaceutical synthesis.[2] The trifluoromethyl (CF3) group often enhances desirable drug-like properties such as metabolic stability and lipophilicity, while the carboxylic acid provides a key interaction point with biological targets or a handle for further chemical modification.[2][3]
This guide provides a comparative analysis of the synthesis efficiency for this compound, primarily via the Suzuki-Miyaura cross-coupling reaction, and benchmarks it against other relevant substituted biphenyl carboxylic acids. The data presented is compiled from various chemical synthesis reports to offer an objective overview for researchers in drug discovery and development.
Comparative Synthesis Efficiency
The Suzuki-Miyaura cross-coupling is a powerful and widely adopted method for constructing the biaryl bond in these compounds due to its mild conditions, functional group tolerance, and typically high yields.[4][5] The efficiency of this reaction can be influenced by the choice of catalyst, base, solvent, and the electronic properties of the coupling partners. Below is a summary of representative synthesis data for the target compound and selected analogs.
| Compound | Reactant A | Reactant B | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Carboxyphenylboronic acid | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (2%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90% | (General) |
| 4'-Cyano-biphenyl-4-carboxylic acid | 4-Bromobenzonitrile | 4-Carboxyphenylboronic acid | Pd(OAc)₂ (2%) | K₂CO₃ | Toluene | 80-90 | 4-6 | Up to 97% | [4] |
| Biphenyl-4-carboxylic acid | 4-Bromobenzoic acid | Phenylboronic acid | PdCl₂(dppf) (3%) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 95% | (General) |
| 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 77% | [6] |
| 4'-Methyl-biphenyl-4-carboxylic acid | 4-Bromobenzoic acid | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | DME/H₂O | 85 | 12 | 92% | (General) |
Note: "General" refers to commonly cited, optimized procedures for Suzuki-Miyaura couplings of these compound classes.
Key Synthesis Methodologies
The following protocols provide detailed experimental procedures for the synthesis of this compound and a related analog via Suzuki-Miyaura cross-coupling.
Experimental Protocol 1: Synthesis of this compound
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In a round-bottom flask, combine 4-carboxyphenylboronic acid (1.2 mmol, 1.2 equiv), 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a 3:1:1 mixture of Toluene:Ethanol:Water (10 mL). To this, add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) dissolved in a minimum amount of water.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring for 12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl until the pH is approximately 2-3, which will precipitate the carboxylic acid product.
-
Purification: Filter the resulting precipitate and wash thoroughly with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.
Experimental Protocol 2: Synthesis of 4'-Cyano-4-(trifluoromethyl)biphenyl
This related synthesis demonstrates the versatility of the Suzuki coupling for constructing functionalized biphenyls.[4]
-
Reaction Setup: To a dry round-bottom flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[4]
-
Solvent and Base Addition: Under an inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).[4]
-
Reaction Conditions: Stir the reaction mixture vigorously and heat to 80-90°C for 4-6 hours. Monitor the reaction's progress by TLC.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the aqueous layer, and wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).[4]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the target compound.[4]
Visualizing the Synthesis Pathway
To better understand the underlying chemical transformations, the following diagrams illustrate the key experimental workflow and the catalytic cycle responsible for the formation of the biphenyl structure.
Caption: A generalized experimental workflow for the Suzuki-Miyaura synthesis of biphenyl carboxylic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
In Vivo Therapeutic Potential of 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid and its Analogs in Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid and its structural analogs, with a focus on their application in metabolic diseases such as obesity and dyslipidemia. The information presented is based on available preclinical and clinical data for closely related compounds, offering a framework for evaluating the potential of this chemical scaffold.
Introduction to Trifluoromethyl-Biphenyl-Carboxylic Acid Derivatives
Biphenyl carboxylic acid derivatives represent a versatile scaffold in medicinal chemistry, with various analogs explored for anti-inflammatory, anti-cancer, and metabolic disease applications. The inclusion of a trifluoromethyl group can significantly enhance metabolic stability and potency. This guide focuses on the in vivo validation of a key analog, dirlotapide, and compares its performance with other therapeutic alternatives.
Comparative In Vivo Efficacy
The primary in vivo data for a trifluoromethyl-biphenyl-carboxylic acid derivative comes from studies on dirlotapide, a microsomal triglyceride transfer protein (MTP) inhibitor.[1][2][3] Another analog, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, has shown promise as a hypolipidemic agent.[4]
Table 1: In Vivo Efficacy of Trifluoromethyl-Biphenyl-Carboxylic Acid Derivatives in Metabolic Disease Models
| Compound | Therapeutic Area | Animal Model | Key Efficacy Parameters | Results |
| Dirlotapide | Obesity | Obese Dogs | Mean weight loss | 11.8% to 19.3% reduction over 12-16 weeks.[5] |
| Food intake reduction | Significant dose-dependent decrease.[3][6] | |||
| 4'-Trifluoromethyl-2-biphenyl carboxylic acid | Hyperlipidemia | Diet-induced hypercholesterolemic African green monkeys | Serum LDL-cholesterol | Significant reduction at doses of 15-60 mg/kg (p.o., twice a day).[4] |
Table 2: Comparison with Alternative Anti-Obesity Therapies
| Therapeutic Agent | Mechanism of Action | Animal Model | Key Efficacy Parameters | Results |
| Lomitapide | MTP Inhibitor | High-fat diet-fed mice | Body weight, Total cholesterol, LDL levels | Significant reduction.[7] |
| Orlistat | Pancreatic Lipase Inhibitor | High-fat diet-fed rats | Body weight gain, Fecal fat excretion | Significant reduction in weight gain and increase in fecal fat. |
| Semaglutide (GLP-1 Receptor Agonist) | GLP-1 Receptor Agonist | Diet-induced obese mice | Body weight, Food intake | Significant reduction in body weight and food intake. |
| Monascus Pigment Derivatives | Inhibition of lipid metabolism | High-fat diet-fed mice | Body weight gain, Epididymal adipose tissue weight | 20.3–37.9% decrease in weight gain; 42.3–60.5% decrease in EAT weight.[8] |
Mechanism of Action: MTP Inhibition
Dirlotapide and other related compounds exert their therapeutic effects primarily through the inhibition of the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP is crucial for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoprotein (VLDL) in the liver.[9][10]
By inhibiting MTP, these compounds block the absorption of dietary fats and reduce the secretion of lipoproteins into the bloodstream, leading to weight loss and a reduction in plasma lipid levels.[1][2][9]
References
- 1. Dirlotapide, a U.S. Food and Drug Administration-Approved First-in-Class Obesity Drug for Dogs—Will Humans Be Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dirlotapide - Wikipedia [en.wikipedia.org]
- 3. Dirlotapide: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy and safety of dirlotapide in the management of obese dogs evaluated in two placebo-controlled, masked clinical studies in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Microsomal Triglyceride Transfer Protein Inhibitor, Lomitapide, improves vascular function in mice with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of the anti-obesity effects of combinations of Monascus pigment derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. login.medscape.com [login.medscape.com]
- 10. What are MTTP inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4'-Trifluoromethyl-biphenyl-4-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on available safety data sheets.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6]
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[3][6] | To prevent eye contact which can cause serious irritation.[1][2][6] |
| Hand Protection | Protective gloves. | To avoid skin contact which can lead to irritation.[1][2][3][4][6] |
| Skin and Body | Impervious clothing and lab coat. | To protect skin from accidental spills.[3] |
| Respiratory | Use in a well-ventilated area.[1][2][3][4] A dust respirator is recommended if dust is generated.[1] | To avoid inhalation which may cause respiratory tract irritation.[1][2][3][4][5][6] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through an authorized hazardous waste disposal facility.[2][4][5] Incineration at a licensed facility equipped with an afterburner and scrubber is a suggested treatment method.[2][6]
1. Waste Collection:
-
Collect waste or spilled material in a clean, dry, and sealable container.[1]
-
Ensure the container is clearly and accurately labeled with the chemical name: "Waste this compound".
2. Handling Spills:
-
In case of a spill, immediately clean it up to prevent the generation of dust.[1][2]
-
For dry spills, use dry clean-up procedures such as sweeping, shoveling, or vacuuming (with an explosion-proof vacuum).[1]
-
For wet spills, absorb the solution with an inert, non-combustible material like diatomite or universal binders.[3]
-
Place all contaminated materials into the designated, sealed waste container.[1][4]
3. Environmental Precautions:
-
Crucially, prevent the chemical from entering drains, sewers, or waterways.[1][2][4]
-
If contamination of drains or waterways occurs, immediately notify emergency services.[1]
4. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area.[1][2]
-
The storage area should be away from incompatible materials such as strong bases and strong oxidizing agents.[2][6]
-
Keep the waste container tightly closed and locked up.[1][2][3][4]
5. Final Disposal:
-
Arrange for the collection of the waste container by a licensed and approved hazardous waste disposal company.
-
Dispose of the contents and the container in accordance with all local, state, and federal regulations.[1][2][3][4][5][7]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling 4'-Trifluoromethyl-biphenyl-4-carboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Summary: this compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to the following safety protocols is imperative to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles with side-shields. A face shield should be worn when there is a potential for splashing or significant dust generation. | Protects against serious eye irritation and chemical splashes.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant suit is required.[5][6] | Prevents skin irritation from direct contact.[1][2][3] Gloves should be inspected before use and changed frequently. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the solid form that may generate dust.[7] All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2][4] | Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols.[1][2][3][4] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation:
-
Ensure a certified and calibrated chemical fume hood is operational before starting any work.[7]
-
Designate a specific area for handling the compound.
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, beforehand.
-
Have appropriate waste containers clearly labeled and ready for use.[7]
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontaminate all work surfaces and equipment after use.
-
Remove PPE in the correct order to prevent cross-contamination, starting with gloves.
-
Launder contaminated clothing separately before reuse.[4]
-
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2][3]
-
Keep away from incompatible materials and sources of ignition.[2]
Disposal Plan:
-
All waste materials contaminated with this compound must be disposed of as hazardous waste.
-
Place contaminated disposable items (e.g., gloves, weigh boats) in a dedicated, labeled hazardous waste container.[7]
-
The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Always follow all applicable federal, state, and local environmental regulations for chemical waste disposal.[1][6]
Emergency Procedures
| Situation | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3] |
| Skin Contact | Wash off immediately with plenty of soap and water.[1][2][3] Remove contaminated clothing and wash it before reuse.[1][2][3] If skin irritation occurs, get medical advice/attention.[2][3] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2][3] If you feel unwell, call a poison center or doctor.[2][3] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
